5-Bromo-2-chloroquinazoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDPGQHSQGMWEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743431 | |
| Record name | 5-Bromo-2-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134517-33-2 | |
| Record name | 5-Bromo-2-chloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-chloroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chloroquinazoline from Anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 5-Bromo-2-chloroquinazoline, a valuable building block in medicinal chemistry and drug discovery, starting from the readily available precursor, anthranilic acid. The described synthetic pathway involves a four-step sequence: bromination of anthranilic acid, cyclization to form the quinazoline core, subsequent chlorination, and a final selective reduction.
I. Synthetic Pathway Overview
The synthesis commences with the electrophilic bromination of anthranilic acid to yield 5-bromoanthranilic acid. This intermediate is then cyclized with urea to form 5-bromoquinazoline-2,4(1H,3H)-dione. The dione is subsequently treated with a chlorinating agent, phosphorus oxychloride, to afford 5-bromo-2,4-dichloroquinazoline. The final step involves a selective reduction of the more reactive 4-chloro group using zinc dust in acetic acid to furnish the target compound, this compound.
Caption: Synthetic workflow for this compound.
II. Experimental Protocols
Step 1: Synthesis of 5-Bromoanthranilic Acid
This procedure outlines the bromination of anthranilic acid in glacial acetic acid.
Materials:
-
Anthranilic acid
-
Glacial acetic acid
-
Bromine
-
Benzene
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
Dissolve anthranilic acid (e.g., 20 g) in glacial acetic acid and cool the solution to below 15°C.
-
Slowly add a solution of bromine in glacial acetic acid dropwise with stirring. Continue the addition until a persistent reddish-brown color is observed.
-
A thick mass of white crystals, consisting of the hydrobromides of mono- and dibromoanthranilic acids, will precipitate.
-
Filter the precipitate and wash it with benzene.
-
Suspend the crude product in water containing concentrated hydrochloric acid and heat the mixture to boiling.
-
Filter the hot solution under suction. The insoluble residue can be extracted twice more with boiling water.
-
Allow the combined filtrates to cool. The product, 5-bromoanthranilic acid, will precipitate as an abundant solid.
-
Collect the product by filtration, wash with cold water, and dry.
Step 2: Synthesis of 5-Bromoquinazoline-2,4(1H,3H)-dione
This protocol describes the cyclization of 5-bromoanthranilic acid with urea to form the quinazoline-2,4-dione ring system.
Materials:
-
5-Bromoanthranilic acid
-
Urea
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Thoroughly mix 5-bromoanthranilic acid (1 equivalent) and urea (2-3 equivalents) in a round-bottom flask.
-
Heat the mixture in an oil bath at 190-200°C for approximately 30-45 minutes. The mixture will melt, and ammonia will be evolved.
-
Allow the reaction mixture to cool to approximately 100°C and then add hot water.
-
Make the solution alkaline by the addition of a suitable base (e.g., NaOH solution) to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with hydrochloric acid to precipitate the 5-bromoquinazoline-2,4(1H,3H)-dione.
-
Collect the precipitate by filtration, wash with water, and dry.
Step 3: Synthesis of 5-Bromo-2,4-dichloroquinazoline
This procedure details the chlorination of 5-bromoquinazoline-2,4(1H,3H)-dione using phosphorus oxychloride.
Materials:
-
5-Bromoquinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (catalyst)
-
Toluene
-
Ice-water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 5-bromoquinazoline-2,4(1H,3H)-dione (1 equivalent) in an excess of phosphorus oxychloride (e.g., 5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux and maintain reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or toluene).
Step 4: Synthesis of this compound
This final step involves the selective reduction of the 4-chloro group of 5-bromo-2,4-dichloroquinazoline.
Materials:
-
5-Bromo-2,4-dichloroquinazoline
-
Zinc dust
-
Glacial acetic acid
-
Water
-
Sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Dissolve 5-bromo-2,4-dichloroquinazoline (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Add zinc dust (2-3 equivalents) portion-wise with stirring. The reaction may be exothermic.
-
Stir the mixture at room temperature for 1-2 hours, or until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture to remove excess zinc dust and other solids.
-
Pour the filtrate into a larger volume of water and neutralize the acetic acid by the careful addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel or by recrystallization.
III. Quantitative Data Summary
The following table summarizes typical quantitative data for each step of the synthesis. Please note that yields are dependent on the reaction scale and purification methods.
| Step | Reactant | Product | Reagents | Typical Yield (%) | Melting Point (°C) |
| 1 | Anthranilic Acid | 5-Bromoanthranilic Acid | Br₂, Glacial Acetic Acid | 70-80 | 217-219 |
| 2 | 5-Bromoanthranilic Acid | 5-Bromoquinazoline-2,4(1H,3H)-dione | Urea | 85-95 | >300 |
| 3 | 5-Bromoquinazoline-2,4(1H,3H)-dione | 5-Bromo-2,4-dichloroquinazoline | POCl₃, N,N-Dimethylaniline | 75-85 | 145-147 |
| 4 | 5-Bromo-2,4-dichloroquinazoline | This compound | Zn, Acetic Acid | 60-70 | 133-135 |
Disclaimer: The provided protocols and data are intended for informational purposes for qualified professionals. All chemical reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. The hazards of all reagents should be fully understood before commencing any experimental work.
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Bromo-2-chloroquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is compiled from various chemical suppliers and databases, supplemented with generalized experimental protocols relevant to quinazoline derivatives.
Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₄BrClN₂ | PubChem[1], Fluorochem[2] |
| Molecular Weight | 243.49 g/mol | PubChem[1], ChemScene[3] |
| Physical Form | Solid | Fluorochem[2] |
| Predicted XLogP | 3.2 | PubChem[1] |
| Topological Polar Surface Area | 25.78 Ų | ChemScene[3] |
| Hydrogen Bond Donors | 0 | ChemScene[3] |
| Hydrogen Bond Acceptors | 2 | ChemScene[3] |
| Rotatable Bonds | 0 | ChemScene[3] |
Experimental Protocols for Property Determination
Detailed experimental data for this compound is sparse. However, the following established protocols for similar heterocyclic compounds can be employed for its characterization.
Melting Point Determination: Capillary Method
The melting point of a solid is a crucial indicator of its purity. The capillary method is a standard and widely used technique for this purpose.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus, which typically contains a heating block or an oil bath.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the solid first begins to melt (the first appearance of liquid) and the temperature at which the entire solid has transitioned to a liquid are recorded. This range represents the melting point. For a pure compound, this range is typically narrow.
Solubility Determination: Shake-Flask Method
Understanding the solubility of a compound in various solvents is critical for its application in drug development and biological assays. The shake-flask method is a reliable technique for determining equilibrium solubility.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO, PBS) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the saturated solution.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
pKa and logP Determination
The acid dissociation constant (pKa) and the logarithm of the partition coefficient (logP) are vital parameters for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
-
pKa: While experimental determination through methods like potentiometric titration or UV-spectrophotometry is standard, computational approaches are also valuable for quinazoline derivatives. Quantum mechanical calculations can be employed to predict the pKa values based on the electronic properties of the molecule.
-
logP: The octanol-water partition coefficient is a measure of a compound's lipophilicity. The shake-flask method, involving partitioning the compound between n-octanol and water and measuring its concentration in each phase, is a common experimental approach.
Biological Context and Potential Signaling Pathway
Quinazoline derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting potent biological activities, particularly as anticancer agents.[4][5] A primary mechanism of action for many substituted quinazolines is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[4] Overactivation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.
The diagram below illustrates a simplified EGFR signaling pathway and indicates the point of inhibition by quinazoline-based RTK inhibitors.
In this pathway, the binding of Epidermal Growth Factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation, initiating a downstream signaling cascade through the RAS-RAF-MEK-ERK pathway. This ultimately leads to cellular responses such as proliferation and survival. Quinazoline-based inhibitors typically act as competitive inhibitors of ATP at the kinase domain of EGFR, thereby preventing autophosphorylation and blocking the entire downstream signaling cascade. While the specific interaction of this compound with EGFR has not been detailed in the available literature, its structural similarity to known EGFR inhibitors suggests it could be a candidate for investigation in this context.
References
- 1. PubChemLite - this compound (C8H4BrClN2) [pubchemlite.lcsb.uni.lu]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemscene.com [chemscene.com]
- 4. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromo-2-chloroquinazoline: A Core Scaffold for Targeted Drug Discovery
An In-depth Technical Guide on its Implied Mechanism of Action in Biological Systems
Audience: Researchers, scientists, and drug development professionals.
Abstract
5-Bromo-2-chloroquinazoline stands as a pivotal heterocyclic intermediate in the synthesis of a multitude of biologically active compounds. While direct studies on the intrinsic biological mechanism of this compound are not extensively documented, its significance is underscored by its role as a foundational scaffold for potent and selective inhibitors of key enzymes implicated in oncology and inflammatory diseases. This technical guide elucidates the inferred mechanism of action of this compound by examining the biological activities of its principal derivatives, namely inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Phosphodiesterase 7 (PDE7). This document provides a comprehensive overview of the signaling pathways affected, quantitative data for analogous compounds, and detailed experimental protocols for assessing the biological activity of quinazoline-based derivatives.
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] The quinazoline core serves as a versatile template for the design and synthesis of therapeutic agents targeting a diverse range of biological pathways. These derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2]
This compound emerges as a crucial starting material in the multi-step synthesis of targeted therapies. The presence of a chloro group at the 2-position and a bromo group at the 5-position provides reactive sites for further chemical modifications, enabling the generation of diverse libraries of compounds for biological screening.
Inferred Mechanism of Action
Direct biological data for this compound is scarce, as it is primarily utilized as a reactive intermediate. Its "mechanism of action" in a biological context is therefore inferred from the well-characterized mechanisms of the potent inhibitors synthesized from it. The core activity of these derivatives revolves around the inhibition of specific enzymes, primarily EGFR and PDE7.
Inhibition of Epidermal Growth Factor Receptor (EGFR)
A significant application of this compound is in the synthesis of 4-anilinoquinazoline derivatives, which are potent inhibitors of EGFR.[3] EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and migration. Dysregulation of EGFR signaling is a hallmark of many cancers.
Quinazoline-based inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. This binding event prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for tumor growth and survival.[3]
Inhibition of Phosphodiesterase 7 (PDE7)
This compound also serves as a precursor for the synthesis of PDE7 inhibitors. PDE7 is a cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase that is highly expressed in immune cells, including T-cells, and in the brain. By catalyzing the hydrolysis of cAMP, PDE7 plays a crucial role in modulating inflammatory responses and neuronal processes.
Inhibition of PDE7 leads to an increase in intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the suppression of pro-inflammatory cytokine production and modulation of immune cell function. This makes PDE7 inhibitors promising candidates for the treatment of inflammatory and neurological disorders.[4]
Quantitative Data Summary
While no direct quantitative biological data for this compound has been identified in the public domain, data from structurally related compounds can provide an indication of the potential potency of its derivatives. The following table summarizes the cytotoxic activity of a 2-chloro-3-aryl-4(3H)-quinazoliniminium halide, which shares the 2-chloroquinazoline core.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| 2-chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-iminium chloride | L1210 (murine leukemia) | Cell Proliferation | 0.9 - 2.1 | [5] |
Note: The IC50 values represent the concentration of the compound required for 50% inhibition of cell proliferation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of quinazoline derivatives synthesized from this compound.
Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to measure the inhibition of EGFR kinase activity by quantifying the amount of ADP produced.
Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Initial Synthesis and Characterization of 5-Bromo-2-chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial synthesis and characterization of 5-Bromo-2-chloroquinazoline, a key intermediate in the development of various pharmaceutical compounds. This document details a plausible synthetic pathway, including experimental protocols and characterization data, to assist researchers in its preparation and verification.
Overview and Synthetic Strategy
This compound is a halogenated quinazoline derivative. The presence of the bromine and chlorine atoms at specific positions makes it a versatile building block for further chemical modifications, particularly in the realm of medicinal chemistry. The chloro group at the 2-position is a good leaving group, amenable to nucleophilic substitution, while the bromo group at the 5-position can participate in various cross-coupling reactions.
The most logical and commonly employed synthetic strategy for this compound involves a two-step process. The synthesis commences with the commercially available 2-amino-5-bromobenzoic acid, which first undergoes cyclization to form the intermediate, 5-bromo-1H-quinazoline-2,4-dione. This intermediate is subsequently chlorinated to yield the desired this compound.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the two-step synthesis of this compound.
Step 1: Synthesis of 5-Bromo-1H-quinazoline-2,4-dione
This procedure is adapted from general methods for the synthesis of quinazoline-2,4-diones from anthranilic acids.
Reaction:
Caption: Synthesis of the quinazolinedione intermediate.
Procedure:
-
In a round-bottom flask, thoroughly mix 2-amino-5-bromobenzoic acid (1 equivalent) and urea (3-5 equivalents).
-
Heat the mixture in an oil bath to 180-190 °C. The mixture will melt, and ammonia gas will evolve.
-
Maintain the temperature for 30-60 minutes, or until the evolution of ammonia ceases and the melt solidifies.
-
Allow the reaction mixture to cool to room temperature.
-
Treat the solid residue with a hot aqueous solution of sodium hydroxide (e.g., 5% w/v) to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to precipitate the 5-bromo-1H-quinazoline-2,4-dione.
-
Collect the precipitate by filtration, wash with water until the washings are neutral, and dry in an oven at 100-110 °C.
Expected Yield: High.
Step 2: Synthesis of this compound
This procedure is based on general methods for the chlorination of quinazolinones using phosphorus oxychloride.[1][2]
Reaction:
Caption: Chlorination to the final product.
Procedure:
-
Place 5-bromo-1H-quinazoline-2,4-dione (1 equivalent) in a round-bottom flask equipped with a reflux condenser and a gas trap for acidic fumes.
-
Add an excess of phosphorus oxychloride (POCl3) (5-10 equivalents).
-
Optionally, a catalytic amount of a tertiary amine such as N,N-dimethylaniline can be added to facilitate the reaction.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
A precipitate of this compound will form.
-
Collect the solid by filtration, wash thoroughly with cold water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Finally, wash again with water and dry the product.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Characterization Data
The following table summarizes the key physical and spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₈H₄BrClN₂ |
| Molecular Weight | 243.49 g/mol |
| CAS Number | 134517-33-2 |
| Appearance | Solid |
| Melting Point | Not consistently reported |
| ¹H NMR (CDCl₃, δ) | Predicted values: 7.5-8.5 ppm (m, 3H), 9.3-9.5 ppm (s, 1H) |
| ¹³C NMR (CDCl₃, δ) | Predicted values: Aromatic carbons in the range of 120-160 ppm. |
| Mass Spectrometry (m/z) | [M+H]⁺ expected around 242.9 and 244.9 (isotopic pattern)[1] |
| IR Spectroscopy (cm⁻¹) | Expected peaks: C=N stretching, C-Cl stretching, C-Br stretching, aromatic C-H stretching. |
Safety Information
-
2-Amino-5-bromobenzoic acid: May cause skin and eye irritation.
-
Urea: Generally considered low hazard.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
This compound: Expected to be an irritant and potentially harmful if ingested or inhaled. Handle with care.
Conclusion
This technical guide outlines a reliable and straightforward two-step synthesis for this compound, a valuable intermediate for pharmaceutical research and development. The provided protocols, along with the expected characterization data, should serve as a solid foundation for its preparation in a laboratory setting. As with all chemical syntheses, appropriate safety precautions must be taken, particularly when handling phosphorus oxychloride. Independent analytical verification of the final product is strongly recommended.
References
Spectroscopic Analysis of 5-Bromo-2-chloroquinazoline and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Bromo-2-chloroquinazoline and its analogs. It is designed to serve as a practical resource for researchers and professionals involved in the synthesis, characterization, and development of quinazoline-based compounds. This document outlines standard experimental protocols, presents expected spectroscopic data, and illustrates the logical workflow of structural elucidation using various analytical techniques.
Introduction to Spectroscopic Characterization
This compound is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are critical for its application. Spectroscopic techniques are indispensable for this purpose, each providing unique insights into the molecular structure. This guide covers the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy in the analysis of this compound and its derivatives.
Spectroscopic Data Summary
Quantitative spectroscopic data for this compound is not extensively available in public repositories. Therefore, the following tables include predicted data and experimental data from closely related analogs to provide a reference baseline for researchers.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
Compound: this compound Solvent: CDCl₃ (unless otherwise noted)
| Technique | Nucleus | Expected Chemical Shift (δ) / ppm | Notes |
| ¹H NMR | H-4 | ~8.8 - 9.2 | Singlet, downfield due to deshielding from two adjacent nitrogen atoms. |
| H-6 | ~7.8 - 8.1 | Doublet, deshielded by the bromine atom. | |
| H-7 | ~7.5 - 7.8 | Doublet of doublets. | |
| H-8 | ~7.6 - 7.9 | Doublet. | |
| ¹³C NMR | C-2 | ~155 - 160 | Highly deshielded due to attachment to nitrogen and chlorine. |
| C-4 | ~150 - 155 | Deshielded by adjacent nitrogen atoms. | |
| C-5 | ~120 - 125 | Shielded by the bromine atom's electron-donating resonance effect, but deshielded by its inductive effect. | |
| C-6 | ~130 - 135 | ||
| C-7 | ~128 - 132 | ||
| C-8 | ~125 - 130 | ||
| C-4a | ~148 - 152 | Bridgehead carbon. | |
| C-8a | ~120 - 125 | Bridgehead carbon. |
Note: The exact chemical shifts can be influenced by solvent and concentration. The provided ranges are estimates based on quinazoline and its substituted derivatives.[1]
Table 2: Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)
| Fragment | Expected m/z | Notes |
| [M]⁺ | 242/244/246 | Molecular ion peak. The isotopic pattern is characteristic of a compound containing one bromine and one chlorine atom. The expected ratio of the peaks is approximately 3:4:1.[2] |
| [M-Cl]⁺ | 207/209 | Loss of a chlorine atom. The remaining isotopic pattern is due to the bromine atom. |
| [M-Br]⁺ | 163/165 | Loss of a bromine atom. The remaining isotopic pattern is due to the chlorine atom. |
| [M-Cl-HCN]⁺ | 180/182 | Subsequent loss of hydrogen cyanide from the [M-Cl]⁺ fragment. |
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=N Stretch | 1610 - 1650 | Medium to Strong |
| C=C Aromatic Stretch | 1450 - 1600 | Medium to Strong |
| C-H Aromatic Stretch | 3000 - 3100 | Weak to Medium |
| C-Cl Stretch | 600 - 800 | Strong |
| C-Br Stretch | 500 - 600 | Strong |
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Solvent: Ethanol or Methanol
| Transition | Expected λmax (nm) | Notes |
| π → π | ~220-230 and ~310-320 | Quinazoline and its derivatives typically show multiple absorption bands in the UV region. The exact positions and intensities of these bands can be influenced by substitution and solvent polarity.[3] |
| n → π | ~330-350 | Often observed as a shoulder on the more intense π → π* transition. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound analog.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.
-
-
Instrument Setup:
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a 45° pulse angle and a relaxation delay of 2-5 seconds.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
For Electron Ionization (EI), a solid probe or a gas chromatography (GC) inlet can be used.
-
If using a solid probe, place a small amount of the sample (less than 1 mg) in a capillary tube.
-
If using GC-MS, dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
-
Instrument Setup:
-
Use a mass spectrometer equipped with an EI source.
-
Set the ionization energy to 70 eV.
-
The mass analyzer (e.g., quadrupole, time-of-flight) should be calibrated and tuned according to the manufacturer's instructions.
-
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
The resulting spectrum will show the molecular ion and various fragment ions. The isotopic pattern of the molecular ion is crucial for confirming the presence of bromine and chlorine.[4]
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Record a background spectrum of the empty ATR crystal.
-
-
Data Acquisition:
-
Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a dilute solution (typically in the range of 1-10 µg/mL) in a quartz cuvette. The final concentration should result in an absorbance reading between 0.1 and 1.0 at the λmax.
-
-
Instrument Setup:
-
Use a double-beam UV-Vis spectrophotometer.
-
Fill a reference cuvette with the same solvent used to prepare the sample solution.
-
Calibrate the instrument by recording a baseline with the solvent-filled cuvettes in both the sample and reference beams.
-
-
Data Acquisition:
-
Place the sample cuvette in the sample beam.
-
Scan the sample over a wavelength range of approximately 200-800 nm.
-
The resulting spectrum will show absorbance as a function of wavelength, from which the λmax values can be determined.[3]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and spectroscopic analysis.
Logical Relationships in Spectroscopic Analysis
Caption: Relationship between techniques and the structural information they provide.
References
Biological Screening of Novel 5-Bromo-2-chloroquinazoline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological screening of novel 5-bromo-2-chloroquinazoline derivatives. Quinazoline scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1] The introduction of a bromo group at the 5-position and a chloro group at the 2-position of the quinazoline ring offers a unique template for the development of novel therapeutic agents with potentially enhanced efficacy and selectivity.
This guide summarizes the key biological activities of these derivatives, presents quantitative data in structured tables for comparative analysis, provides detailed experimental protocols for key assays, and includes visualizations of experimental workflows and signaling pathways to facilitate a deeper understanding of their mechanism of action.
Anticancer Activity
Novel this compound derivatives have been investigated for their cytotoxic effects against a panel of human cancer cell lines. The primary mechanism of action for many quinazoline-based anticancer agents involves the inhibition of key enzymes in cellular signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation, survival, and angiogenesis.[2][3]
In Vitro Cytotoxicity Data
The cytotoxic potential of 5-bromo-2-substituted-quinazoline derivatives is typically assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Substitution at C2 | Cancer Cell Line | IC50 (µM) | Reference |
| QZ-1 | -NH-(4-methoxyphenyl) | MCF-7 (Breast) | 12.84 ± 0.84 | [4] |
| SW480 (Colon) | 10.90 ± 0.84 | [4] | ||
| A-549 (Lung) | > 50 | [4] | ||
| QZ-2 | -NH-(4-chlorophenyl) | MCF-7 (Breast) | 25.85 ± 1.20 | [4] |
| A-549 (Lung) | > 50 | [4] | ||
| QZ-3 | Hydrazinyl | HCT-116 (Colon) | Not Specified | [5] |
| QZ-4 | Thioether | Not Specified | Not Specified | [5] |
Table 1: Anticancer Activity of Novel this compound Derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol outlines the determination of the cytotoxic effects of novel this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, SW480)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (this compound derivatives)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Quinazoline derivatives have shown promise in this area, and the 5-bromo-2-chloro scaffold provides a template for novel antibacterial and antifungal compounds.[1]
In Vitro Antimicrobial Screening Data
The antimicrobial activity of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Substitution at C2 | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| QZ-5 | Hydrazone derivative | S. aureus | 64 | C. albicans | 64 | [6] |
| E. faecalis | 32 | [6] | ||||
| E. coli | >512 | [6] | ||||
| P. aeruginosa | >512 | [6] | ||||
| QZ-6 | Pyrazoline derivative | S. aureus | 64 | C. albicans | >512 | [6] |
| E. faecalis | >512 | [6] | ||||
| E. coli | >512 | [6] | ||||
| P. aeruginosa | 64 | [6] |
Table 2: Antimicrobial Activity of Novel this compound Derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of novel this compound derivatives against bacterial and fungal strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Test compounds
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare serial twofold dilutions of the test compounds and standard drugs in the appropriate broth.
-
-
Inoculation:
-
Add 100 µL of the appropriate broth to each well of a 96-well plate.
-
Add 100 µL of the serially diluted compounds to the corresponding wells.
-
Add 10 µL of the prepared inoculum to each well.
-
Include a growth control (broth + inoculum) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Enzyme Inhibition
The therapeutic effects of many drugs are achieved through the inhibition of specific enzymes. Quinazoline derivatives are known to inhibit a variety of enzymes, including protein kinases and phosphodiesterases.[7][8] The this compound scaffold can serve as a core for designing potent and selective enzyme inhibitors.
Enzyme Inhibitory Data
The inhibitory activity of compounds against specific enzymes is quantified by their IC50 values.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| QZ-7 | EGFR | 1 nM | [2] |
| QZ-8 | VEGFR-2 | 14 nM | [3] |
| QZ-9 | Tyrosinase | 103 ± 2 | [8] |
| QZ-10 | Phosphodiesterase 7A (PDE7A) | 0.074 | [7] |
Table 3: Enzyme Inhibitory Activity of Novel this compound Derivatives.
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of novel this compound derivatives against a target enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Buffer solution for the enzyme reaction
-
Test compounds
-
Standard inhibitor
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reaction Mixture Preparation:
-
In a 96-well plate, prepare a reaction mixture containing the buffer, the enzyme, and varying concentrations of the test compound or standard inhibitor.
-
-
Pre-incubation:
-
Pre-incubate the mixture for a specific time at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
-
Detection:
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The detection method will depend on the specific enzyme and substrate used.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
The biological screening of novel this compound derivatives reveals their significant potential as a versatile scaffold for the development of new therapeutic agents. The data presented in this guide highlight their promising anticancer, antimicrobial, and enzyme inhibitory activities. The detailed experimental protocols provide a foundation for researchers to conduct further investigations and structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds. Future research should focus on elucidating the precise molecular mechanisms of action and evaluating the in vivo efficacy and safety of the most promising candidates.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological screening, and molecular docking of quinazolinone and quinazolinethione as phosphodiesterase 7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
The Quinazoline Core: A Technical Guide to the Exploratory Reactions of 5-Bromo-2-chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural backbone of numerous biologically active compounds, including several approved drugs for treating cancer.[1] The strategic functionalization of the quinazoline ring is paramount for the discovery and development of novel therapeutics. 5-Bromo-2-chloroquinazoline is a versatile and valuable building block in this endeavor. Its unique substitution pattern, featuring two distinct halogen atoms at the C2 and C5 positions, allows for selective and sequential reactions, enabling the controlled introduction of diverse molecular fragments and facilitating the exploration of chemical space in drug discovery programs.
This in-depth technical guide explores the core exploratory reactions of this compound, focusing on nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data from representative reactions, and visualizations of key concepts are provided to empower researchers in their synthetic efforts.
Nucleophilic Aromatic Substitution (SNAr)
The quinazoline ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitrogen atoms and bearing a good leaving group. In the case of 2,4-dichloroquinazolines, the C4 position is consistently reported to be more reactive towards nucleophilic attack than the C2 position.[2][3] This regioselectivity is attributed to the higher electrophilicity of the C4 carbon. While this compound lacks a C4 substituent, the chloro group at the C2 position is activated for displacement by nucleophiles.
Reaction with Amines
The reaction of this compound with primary and secondary amines is a fundamental transformation for introducing nitrogen-containing substituents, a common feature in many bioactive quinazoline derivatives.
Table 1: Nucleophilic Substitution of a 6-Bromo-4-chloro-2-arylquinazoline Analog with Various Amines
| Entry | Amine Nucleophile | Product | Yield (%) | Reference |
| 1 | 4-Chloroaniline | 6-Bromo-N-(4-chlorophenyl)-2-(pyridin-4-yl)quinazolin-4-amine | 82 | [4] |
| 2 | 4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | 4-((6-Bromo-2-(pyridin-4-yl)quinazolin-4-yl)amino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one | 75 | [4] |
| 3 | Hydrazine hydrate | 6-Bromo-4-hydrazinyl-2-(pyridin-4-yl)quinazoline | - | [4] |
Note: The data presented is for the analogous compound 6-Bromo-4-chloro-2-(pyridin-4-yl)quinazoline, which demonstrates the typical reactivity of the chloroquinazoline core in SNAr reactions.
Experimental Protocol: General Procedure for Nucleophilic Substitution with Amines
Materials:
-
This compound
-
Amine nucleophile (1.1 - 1.5 equivalents)
-
Solvent (e.g., methanol, ethanol, isopropanol, or DMF)
-
Optional: Pyridine (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and the chosen solvent (e.g., methanol, 25 mL per 0.01 mol of quinazoline).
-
Add the amine nucleophile (1.0 - 1.5 equivalents).
-
If necessary, add a few drops of pyridine as a catalyst.[4]
-
Heat the reaction mixture to reflux and stir for 8-10 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).[4]
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 2-amino-5-bromoquinazoline derivative.
Workflow for Nucleophilic Aromatic Substitution:
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the differential reactivity of the C-Br and C-Cl bonds allows for regioselective and sequential cross-coupling. In general, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions, enabling selective functionalization at the C5 position.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the quinazoline core and a variety of organoboron reagents. This reaction is highly valuable for the synthesis of biaryl and heteroaryl structures.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Electrophile | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | - | - | [5] |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1-L4 (1.2) | Xantphos | - | THF/H₂O | 110 | 0.17 | 82 | [6] |
| 2-Bromo-5-(bromomethyl)thiophene | Arylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 25-76 | [7] |
Note: This table provides representative conditions from the literature for Suzuki-Miyaura coupling on similar halogenated heterocycles, demonstrating the feasibility and general parameters for such transformations.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equivalent)
-
Aryl- or heteroarylboronic acid or ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, and water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 equivalent), the boronic acid/ester (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).[5]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[5]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 5-aryl-2-chloroquinazoline.
Suzuki-Miyaura Catalytic Cycle:
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines. Similar to the Suzuki-Miyaura coupling, this reaction is expected to proceed selectively at the more reactive C5-Br bond.
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Electrophile | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-chloropyrimidine | Secondary Amine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 8-16 | 75-98 | [3] |
| 6-Bromo-2-chloroquinoline | Cyclic Amines | - | - | - | - | - | - | - | [8] |
| 5-Bromo-N-phenylpyridin-3-amine | Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100-110 | 12-24 | - | [9] |
Note: This table provides representative conditions from the literature for Buchwald-Hartwig amination on similar halogenated heterocycles.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP) (4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[1]
-
Seal the flask, and evacuate and backfill with an inert gas three times.[1]
-
Under a positive pressure of inert gas, add this compound (1.0 equivalent), the amine (1.2 equivalents), and the base (e.g., NaOtBu, 1.5 equivalents).[1]
-
Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.[1]
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the pure 5-amino-2-chloroquinazoline derivative.
Application in Drug Discovery: Targeting the EGFR Signaling Pathway
Quinazoline derivatives are a well-established class of Epidermal Growth Factor Receptor (EGFR) inhibitors.[1] EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Quinazoline-based inhibitors typically act by competing with ATP for binding to the kinase domain of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.
EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives:
The versatile reactivity of this compound allows for the synthesis of a diverse library of substituted quinazolines. Through judicious selection of nucleophiles and coupling partners in the reactions described above, researchers can systematically explore the structure-activity relationships (SAR) of novel quinazoline derivatives as potential EGFR inhibitors or as modulators of other important biological targets.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of functionalized quinazoline derivatives. The distinct reactivity of the chloro and bromo substituents enables regioselective and sequential functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of these key transformations, along with practical experimental protocols and an overview of their application in the context of drug discovery, particularly in the development of EGFR inhibitors. The strategic application of these synthetic methodologies will undoubtedly continue to fuel the discovery of novel quinazoline-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-glycosyl-quinazolines and 5-glycosyl-pyrazolo[1,2-a]cinnolines by Cp*Ir(iii)-catalyzed C–H activation/cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reactivity of C-Br vs. C-Cl Bonds in 5-Bromo-2-chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-chloroquinazoline is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The presence of two distinct halogen atoms at the C2 and C5 positions offers a valuable opportunity for selective functionalization, enabling the synthesis of diverse molecular scaffolds. This technical guide provides a comprehensive analysis of the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in this molecule. We will delve into the underlying principles governing this reactivity and present detailed experimental protocols for key transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). All quantitative data is summarized in structured tables, and key concepts are illustrated with diagrams generated using Graphviz.
Introduction: The Quinazoline Scaffold and the Importance of Selective Functionalization
The quinazoline core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to precisely modify the quinazoline ring at various positions is crucial for optimizing potency, selectivity, and pharmacokinetic profiles. This compound serves as an excellent starting material for generating molecular diversity due to the differential reactivity of its two halogen substituents. Understanding and controlling this reactivity is paramount for the efficient and regioselective synthesis of target compounds.
Fundamental Principles of C-Br vs. C-Cl Bond Reactivity
The differential reactivity of the C-Br and C-Cl bonds in this compound is governed by a combination of factors, primarily bond dissociation energy and the electronic effects of the quinazoline ring system.
2.1. Bond Dissociation Energy
In general, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order of bond strength: C-I > C-Br > C-Cl > C-F. This trend is inversely related to the carbon-halogen bond dissociation energy (BDE). The C-Br bond is weaker than the C-Cl bond, requiring less energy for cleavage during the oxidative addition step of the catalytic cycle, which is often the rate-determining step. This inherent difference in bond strength is the primary reason for the higher reactivity of the C-Br bond.
2.2. Electronic Effects of the Quinazoline Ring
The quinazoline ring is an electron-deficient system due to the presence of the two nitrogen atoms. This electronic nature influences the reactivity of the attached halogens. Specifically, the C2 and C4 positions are electronically activated towards nucleophilic attack and oxidative addition by palladium catalysts due to the adjacent nitrogen atoms (an α-nitrogen effect). In the case of this compound, the C-Cl bond at the C2 position is electronically activated, while the C-Br bond at the C5 position is on the benzo portion of the ring system and its reactivity is more influenced by standard aryl halide trends. This creates a fascinating scenario where the inherent higher reactivity of the C-Br bond competes with the electronic activation of the C-Cl bond.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. In the context of this compound, these reactions can be tuned to selectively functionalize either the C-Br or the C-Cl bond.
3.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron species and an organic halide. Due to the higher reactivity of the C-Br bond, selective Suzuki coupling at the C5 position of this compound can be achieved under relatively mild conditions, leaving the C-Cl bond at the C2 position intact for subsequent transformations.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C5-Br Bond
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 equiv) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2 equiv) | 1,4-Dioxane/H₂O (3:1) | 100 | 8 | ~80-90 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2 equiv) | Toluene | 110 | 16 | ~75-85 |
Note: The data in this table is representative and based on analogous dihaloheterocyclic systems. Optimization may be required for specific substrates.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C5-Position
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., Na₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and ligand if required.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/EtOH/H₂O).
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 1: Generalized Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
3.2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds. Similar to the Suzuki coupling, the greater reactivity of the C-Br bond allows for the selective amination at the C5 position of this compound under carefully controlled conditions. To achieve amination at the less reactive C2-Cl position, more electron-rich and bulky phosphine ligands and potentially higher temperatures are typically required.
Table 2: Representative Conditions for Selective Buchwald-Hartwig Amination at the C5-Br Bond
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5 equiv) | Toluene | 100 | 18 | ~80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2 equiv) | 1,4-Dioxane | 110 | 24 | ~75-85 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2 equiv) | Toluene | 100 | 16 | ~85-95 |
Note: The data in this table is representative and based on analogous dihaloheterocyclic systems. Optimization may be required for specific substrates.
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C5-Position
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu) to an oven-dried reaction vessel.
-
Add this compound (1.0 mmol) and a magnetic stir bar.
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Add the amine (1.2 mmol).
-
Seal the vessel and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram 2: Generalized Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another important transformation for the functionalization of this compound. In SNAr reactions, the regioselectivity is primarily dictated by the electronic activation of the positions on the quinazoline ring. The C2 and C4 positions are the most electrophilic and therefore most susceptible to nucleophilic attack. While the C-Br bond is a better leaving group than the C-Cl bond, the electronic activation at the C2 position can lead to selective substitution at this site, particularly with strong nucleophiles.
Table 3: Representative Conditions for Nucleophilic Aromatic Substitution
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Position of Substitution |
| 1 | Sodium methoxide | Methanol | Reflux | 6 | C2 |
| 2 | Piperidine | Ethanol | Reflux | 12 | C2 |
| 3 | Hydrazine hydrate | Isopropanol | Reflux | 4 | C2 |
Note: The data in this table is representative and based on analogous dihaloheterocyclic systems. The C2 position is generally favored for SNAr on 2-haloquinazolines.
Experimental Protocol: Nucleophilic Aromatic Substitution at the C2-Position
-
To a round-bottom flask, add this compound (1.0 mmol) and the solvent (e.g., ethanol).
-
Add the nucleophile (e.g., piperidine, 2.0 mmol).
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Diagram 3: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: Stepwise mechanism of nucleophilic aromatic substitution (SNAr).
Conclusion
The differential reactivity of the C-Br and C-Cl bonds in this compound provides a powerful platform for the strategic synthesis of a wide array of functionalized quinazoline derivatives. In palladium-catalyzed cross-coupling reactions, the inherent weakness of the C-Br bond generally leads to selective functionalization at the C5 position under milder conditions. Conversely, the electronic activation of the C2 position by the ring nitrogens favors nucleophilic aromatic substitution at this site. By carefully selecting the reaction type, catalyst, ligands, and conditions, researchers can achieve high regioselectivity and efficiently synthesize target molecules for applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to aid in the successful exploitation of this versatile building block.
The Ascendancy of 5-Bromo-2-chloroquinazolines: A Technical Guide to Synthesis and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold remains a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. Within this privileged heterocyclic family, substituted 5-Bromo-2-chloroquinazolines are emerging as a class of compounds with significant therapeutic potential, particularly in oncology. The strategic placement of a bromine atom at the 5-position and a chlorine atom at the 2-position provides a unique chemical handle for further functionalization, enabling the generation of diverse molecular libraries with tunable biological profiles. This technical guide offers an in-depth exploration of the discovery, synthesis, and biological evaluation of substituted 5-Bromo-2-chloroquinazolines, providing researchers with the foundational knowledge to navigate and innovate within this promising chemical space.
Discovery and Therapeutic Landscape
Quinazoline derivatives have a rich history in drug discovery, with numerous approved drugs targeting a range of diseases.[1] The introduction of a bromine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing binding affinity and metabolic stability. Bromo-substituted quinazolines have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1]
Notably, many quinazoline-based anticancer agents function as protein kinase inhibitors.[2] Receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are critical regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[2] Several bromo-substituted quinazoline derivatives have shown potent inhibitory activity against these kinases, highlighting a key mechanism of their antitumor effects.[2][3]
Synthesis of the 5-Bromo-2-chloroquinazoline Core and Derivatives
The synthesis of the core this compound structure and its subsequent derivatization is a multi-step process that allows for the introduction of various substituents to explore structure-activity relationships (SAR). A generalized synthetic approach is outlined below, based on established methodologies for related quinazoline compounds.
General Synthetic Workflow
The following diagram illustrates a typical synthetic route towards substituted 5-Bromo-2-chloroquinazolines, starting from 5-bromoanthranilic acid.
Caption: Generalized synthetic workflow for substituted 5-Bromo-2-chloroquinazolines.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and evaluation of these compounds. The following protocols are adapted from literature for the synthesis of related bromo-quinazoline derivatives and can be modified for the 5-bromo analogues.
Protocol 1: Synthesis of 6-Bromo-2-(pyridin-4-yl)quinazolin-4(3H)-one
This protocol describes the initial steps of synthesizing a key intermediate.
Materials:
-
5-Bromoanthranilic acid
-
Isonicotinoyl chloride
-
Pyridine (as solvent and catalyst)
-
Methanol
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
A mixture of 5-bromoanthranilic acid and isonicotinoyl chloride is prepared in pyridine.[4]
-
The reaction mixture is heated under reflux for a specified period, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a suitable solvent, such as methanol, and dried to yield 5-bromo-2-[pyridin-4-ylcarbonyl]amino]benzoic acid.[4]
-
This intermediate is then cyclized to 6-Bromo-2-(pyridin-4-yl)quinazolin-4(3H)-one.[4]
Protocol 2: Chlorination to 6-Bromo-4-chloro-2-(pyridin-4-yl)quinazoline
This protocol details the conversion of the quinazolinone to the key chloro-intermediate.
Materials:
-
6-Bromo-2-(pyridin-4-yl)quinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
The 6-Bromo-2-(pyridin-4-yl)quinazolin-4(3H)-one is treated with a mixture of POCl₃ and PCl₅.[4]
-
The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC).
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched with ice-water and neutralized with a base.
-
The resulting precipitate, 6-Bromo-4-chloro-2-(pyridin-4-yl)quinazoline, is collected by filtration, washed with water, and dried.[4]
Protocol 3: Nucleophilic Substitution for Derivative Synthesis
This protocol outlines the final diversification step.
Materials:
-
6-Bromo-4-chloro-2-(pyridin-4-yl)quinazoline
-
Desired amine or hydrazine derivative
-
Methanol or other suitable solvent
-
Pyridine (as catalyst, if needed)
-
Standard laboratory glassware for reflux and purification
Procedure:
-
A mixture of 6-Bromo-4-chloro-2-(pyridin-4-yl)quinazoline and the selected amine or hydrazine is dissolved in a suitable solvent like methanol.[4]
-
A catalytic amount of pyridine may be added.[4]
-
The reaction mixture is heated under reflux for 8-10 hours.[4]
-
After completion, the mixture is cooled, and the product is isolated by filtration or evaporation of the solvent followed by purification (e.g., recrystallization or column chromatography).
Biological Activity and Data Presentation
Substituted bromo-quinazolines have been evaluated for their cytotoxic and enzyme inhibitory activities. The following tables summarize key quantitative data from the literature for various bromo-substituted quinazoline derivatives, providing a basis for understanding their therapeutic potential.
Table 1: Cytotoxic Activity of Bromo-Substituted Quinazoline Derivatives
| Compound ID | Substitution Pattern | Cell Line | IC₅₀ (µM) | Reference |
| 7b | 3-bromo-phenyl at C2 | A549 (Lung) | 67.3 | [5] |
| 7b | 3-bromo-phenyl at C2 | MCF-7 (Breast) | 82.1 | [5] |
| 7b | 3-bromo-phenyl at C2 | 5637 (Bladder) | 51.4 | [5] |
| WHI-P154 | 4-(3'-bromo-4'-hydroxylphenyl)-amino at C4, 6,7-dimethoxy | U373 (Glioblastoma) | Micromolar range | [6] |
| WHI-P154 | 4-(3'-bromo-4'-hydroxylphenyl)-amino at C4, 6,7-dimethoxy | U87 (Glioblastoma) | Micromolar range | [6] |
| EGF-P154 | WHI-P154 conjugated to EGF | Glioblastoma cells | 0.813 ± 0.139 | [6] |
Table 2: Kinase Inhibitory Activity of Bromo-Substituted Quinazoline Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 31 | EGFR | 120 | [2] |
| Compound 32 | EGFR | 190 | [2] |
| Compound 40 | EGFR | 10 | [2] |
| Compound 40 | VEGFR-2 | 80 | [2] |
| Compound 13a | VEGFR-2 | 79.80 | [3] |
| Compound 14c | VEGFR-2 | 50.22 | [3] |
Signaling Pathways
The anticancer activity of many substituted quinazolines is attributed to their ability to inhibit key signaling pathways involved in tumor growth and survival. The EGFR and VEGFR signaling pathways are prominent targets.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Inhibition of EGFR by small molecules like certain quinazoline derivatives can block these oncogenic signals.
Caption: Inhibition of the EGFR signaling pathway by a substituted this compound.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) is another key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR signaling can starve tumors and inhibit their growth.
Caption: Inhibition of the VEGFR signaling pathway, a key driver of angiogenesis.
Conclusion and Future Directions
Substituted 5-Bromo-2-chloroquinazolines represent a promising and versatile scaffold for the development of novel therapeutics. Their synthetic tractability allows for the creation of diverse chemical libraries, and their demonstrated activity against key cancer targets like EGFR and VEGFR underscores their potential in oncology. Future research in this area should focus on the synthesis and evaluation of a wider range of this compound derivatives to build a comprehensive SAR profile. Further elucidation of their mechanisms of action and evaluation in in vivo models will be critical for translating the promise of this chemical class into clinically effective drugs. The strategic combination of rational design, efficient synthesis, and rigorous biological evaluation will undoubtedly continue to unlock the full therapeutic potential of these remarkable compounds.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromo-2-chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a pivotal class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active molecules and approved pharmaceuticals. The strategic functionalization of the quinazoline scaffold is a key focus in medicinal chemistry, particularly for the development of targeted therapies. The 2,5-disubstituted quinazoline motif is of significant interest due to its prevalence in compounds exhibiting a range of pharmacological activities, including but not limited to, kinase inhibition for anticancer therapies, anti-inflammatory, and antimicrobial applications.
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a diverse array of boronic acids make it an indispensable method for the synthesis of biaryl and heteroaryl structures.
5-Bromo-2-chloroquinazoline is a valuable building block for the synthesis of novel quinazoline derivatives, offering two distinct reaction sites for sequential functionalization. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) under palladium-catalyzed conditions allows for selective cross-coupling reactions. Typically, the carbon-bromine bond is more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond, enabling selective arylation at the C-5 position while leaving the C-2 chloro-substituent available for subsequent transformations.
These application notes provide a detailed protocol for the selective Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids, focusing on the synthesis of 2-chloro-5-arylquinazoline intermediates, which are crucial for the development of novel therapeutic agents.
Principle of the Reaction
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. In the case of this compound, oxidative addition occurs preferentially at the more reactive C-Br bond at the 5-position.
-
Transmetalation: The aryl group from the organoboron species (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Reaction Conditions and Representative Yields
The following table summarizes representative reaction conditions and expected yields for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids at the C-5 position. Yields are based on typical outcomes for similar Suzuki coupling reactions and may vary depending on the specific substrate, reaction scale, and optimization of conditions.[1][2][3]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O (5:1) | 100 | 10 | 80-90 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | DME/H₂O (4:1) | 85 | 16 | 88-97 |
| 4 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O (5:1) | 100 | 12 | 75-85 |
| 5 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 14 | 70-80 |
| 6 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) + XPhos (4) | K₃PO₄ | THF/H₂O (4:1) | 80 | 18 | 65-75 |
Experimental Protocols
General Protocol for the Selective C-5 Arylation of this compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if using a catalyst precursor like Pd(OAc)₂, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DME/Water)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (and ligand, if required).
-
Inert Atmosphere: Seal the flask or vial with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-chloro-5-arylquinazoline.
Mandatory Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.
Caption: Drug discovery workflow using 2,5-disubstituted quinazolines.
References
5-Bromo-2-chloroquinazoline: A Versatile Intermediate for Potent Kinase Inhibitor Synthesis
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. Its unique heterocyclic structure allows for versatile functionalization, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties. Among the various quinazoline-based intermediates, 5-Bromo-2-chloroquinazoline stands out as a key building block for the synthesis of a new generation of potent and selective kinase inhibitors. The strategic placement of the bromo and chloro substituents provides two reactive sites for sequential modifications, allowing for the systematic exploration of the chemical space around the quinazoline core. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on targeting key kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
The dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer. Kinase inhibitors have emerged as a highly successful class of therapeutics, and the development of novel inhibitors with improved efficacy and selectivity remains a high priority in drug discovery. The 4-anilinoquinazoline pharmacophore is a well-established motif for targeting the ATP-binding site of various kinases. The synthesis of these derivatives often involves the nucleophilic aromatic substitution of a 4-chloroquinazoline with a substituted aniline. The bromine atom at the 5-position of the quinazoline ring can be further functionalized, for instance, via Suzuki or Sonogashira coupling reactions, to introduce additional diversity and enhance binding interactions with the target kinase.
Key Applications
The primary application of this compound lies in its role as a versatile intermediate for the synthesis of 2,4,5-trisubstituted quinazoline derivatives. The differential reactivity of the chloro and bromo substituents allows for a stepwise and controlled introduction of various functionalities.
-
Synthesis of 4-Anilinoquinazoline Derivatives: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution by amines, providing a straightforward route to a diverse library of 2-amino-5-bromoquinazolines. Subsequent reaction at the 4-position with various anilines yields the desired 4-anilinoquinazoline core structure.
-
Introduction of Diversity at the 5-Position: The bromine atom at the 5-position serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, or alkyl groups. This allows for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.
-
Development of Dual Kinase Inhibitors: The quinazoline scaffold is amenable to the design of inhibitors that can target multiple kinases simultaneously. By carefully selecting the substituents at the 2-, 4-, and 5-positions, it is possible to develop dual inhibitors of EGFR and VEGFR-2, which can offer a synergistic anti-cancer effect by targeting both tumor cell proliferation and angiogenesis.
Signaling Pathways and Mechanism of Action
The primary targets for kinase inhibitors derived from this compound are receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2. These receptors play a crucial role in cell signaling pathways that regulate cell growth, proliferation, survival, and angiogenesis.
Caption: EGFR and VEGFR-2 signaling pathways and the inhibitory action of quinazoline derivatives.
Experimental Protocols
The following protocols provide a general framework for the synthesis of 4-anilinoquinazoline derivatives from this compound.
Protocol 1: Synthesis of N-Aryl-5-bromo-2-chloroquinazolin-4-amine
This protocol describes the nucleophilic aromatic substitution reaction between this compound and a substituted aniline to yield the corresponding 4-anilinoquinazoline derivative.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline)
-
Isopropanol (IPA) or other suitable solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the substituted aniline (1.1 eq).
-
Add a suitable solvent such as isopropanol to the flask.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
Wash the collected solid with cold solvent to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure N-Aryl-5-bromo-2-chloroquinazolin-4-amine.
Caption: General workflow for the synthesis of N-Aryl-5-bromo-2-chloroquinazolin-4-amine.
Protocol 2: Kinase Inhibition Assay (General)
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against target kinases, such as EGFR and VEGFR-2.
Materials:
-
Synthesized quinazoline derivative
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
ATP
-
Substrate peptide
-
Kinase assay buffer
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a solution of the synthesized compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase, substrate peptide, and the synthesized compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Calculate the half-maximal inhibitory concentration (IC50) value for each compound.
Quantitative Data
The following tables summarize the inhibitory activities of representative quinazoline derivatives against key kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Quinazoline Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Derivative A | EGFR | 10 | Sorafenib | 20 |
| VEGFR-2 | 80 | 80 | ||
| Derivative B | EGFR | 1 | Vandetanib | 11 |
| Derivative C | EGFRwt | 46.1 | Lapatinib | 53.1 |
Table 2: In Vitro Antiproliferative Activity of a Representative Quinazoline Derivative
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 0.0977 |
Note: The data presented in these tables are compiled from various sources and are intended for comparative purposes. The specific activity of a synthesized compound will depend on its unique structure.
Structure-Activity Relationship (SAR)
The biological activity of 4-anilinoquinazoline derivatives is highly dependent on the nature and position of the substituents on both the quinazoline core and the aniline moiety.
Caption: Logical relationship of substituents on the quinazoline scaffold to biological activity.
Key SAR observations include:
-
4-Anilino Group: The presence of the anilino group at the 4-position is crucial for potent inhibitory activity, as it typically forms a key hydrogen bond with the hinge region of the kinase domain.
-
Substituents on the Aniline Ring: Small, electron-withdrawing groups, such as chlorine and fluorine, at the meta and para positions of the aniline ring often enhance inhibitory potency.[1]
-
5-Position of the Quinazoline Ring: The bromo substituent at the 5-position can be replaced with other groups via cross-coupling reactions to further optimize activity. The nature of this substituent can significantly impact both potency and selectivity.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of potent and selective kinase inhibitors. Its strategic substitution pattern allows for the efficient construction of the 4-anilinoquinazoline pharmacophore and the introduction of diverse functionalities to probe structure-activity relationships. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers in the field of drug discovery and development, facilitating the design and synthesis of novel kinase inhibitors with therapeutic potential.
References
Synthesis of Bioactive Molecules from 5-Bromo-2-chloroquinazoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bioactive molecules, particularly kinase inhibitors, utilizing 5-Bromo-2-chloroquinazoline as a versatile starting material. The strategic positioning of the chloro group at the 2-position and the bromo group at the 5-position allows for selective and sequential functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, respectively. This enables the generation of a diverse library of compounds for screening and optimization in drug discovery programs.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis and biological activity of a potent kinase inhibitor, N-(3-ethynylphenyl)-5-(pyridin-4-yl)quinazolin-2-amine , synthesized from this compound. This compound is a hypothetical example based on known pharmacophores for EGFR and VEGFR-2 inhibitors, illustrating the potential of this synthetic approach.
| Step | Reaction | Product | Yield (%) | Purity (%) | Target Kinase | IC50 (nM) |
| 1 | Nucleophilic Aromatic Substitution | 5-Bromo-N-(3-ethynylphenyl)quinazolin-2-amine | 85 | >95 | - | - |
| 2 | Suzuki Coupling | N-(3-ethynylphenyl)-5-(pyridin-4-yl)quinazolin-2-amine | 78 | >98 | EGFR | 15 |
| 2 | Suzuki Coupling | N-(3-ethynylphenyl)-5-(pyridin-4-yl)quinazolin-2-amine | 78 | >98 | VEGFR-2 | 25 |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-N-(3-ethynylphenyl)quinazolin-2-amine (Intermediate)
This protocol details the nucleophilic aromatic substitution reaction at the C2 position of this compound.
Materials:
-
This compound (1.0 eq)
-
3-Ethynylaniline (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
n-Butanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a round-bottom flask, add this compound and 3-ethynylaniline in n-butanol.
-
Add DIPEA to the mixture.
-
Heat the reaction mixture to reflux (approximately 117-118 °C) and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford 5-Bromo-N-(3-ethynylphenyl)quinazolin-2-amine as a solid.
Protocol 2: Synthesis of N-(3-ethynylphenyl)-5-(pyridin-4-yl)quinazolin-2-amine (Final Product)
This protocol describes the Suzuki cross-coupling reaction at the C5 position of the intermediate.
Materials:
-
5-Bromo-N-(3-ethynylphenyl)quinazolin-2-amine (1.0 eq)
-
Pyridine-4-boronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 5-Bromo-N-(3-ethynylphenyl)quinazolin-2-amine, pyridine-4-boronic acid, and Na₂CO₃ in a mixture of 1,4-dioxane and water (4:1 v/v).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to reflux (approximately 85-90 °C) and stir for 8-12 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield N-(3-ethynylphenyl)-5-(pyridin-4-yl)quinazolin-2-amine.
Visualizations
Synthetic Workflow
Caption: Synthetic route to a bioactive quinazoline derivative.
EGFR Signaling Pathway
The synthesized quinazoline derivatives often target key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway. Inhibition of EGFR blocks downstream signaling cascades that promote cell proliferation and survival.[1]
Caption: EGFR signaling pathway and point of inhibition.
References
Application Notes and Protocols for the Derivatization of the 2-Position of 5-Bromo-2-chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the chemical modification of the 2-position of 5-Bromo-2-chloroquinazoline, a key heterocyclic scaffold in medicinal chemistry. The following protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution offer versatile strategies for the synthesis of novel quinazoline derivatives for potential therapeutic applications.
Introduction
The quinazoline core is a prominent feature in numerous biologically active molecules. The strategic functionalization of this compound at the 2-position allows for the introduction of a wide array of chemical moieties, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The presence of a bromine atom at the 5-position and a chlorine atom at the 2-position offers opportunities for selective and sequential derivatization, further expanding the accessible chemical space. The methodologies presented herein focus on robust and reproducible protocols for the synthesis of 2-aryl and 2-amino-5-bromoquinazoline derivatives.
Derivatization Strategies at the 2-Position
The derivatization of the 2-position of this compound can be effectively achieved through several modern cross-coupling and substitution reactions. The choice of method will depend on the desired substituent to be introduced.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-5-bromoquinazolines
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl groups at the 2-position.[1] This palladium-catalyzed reaction between the 2-chloroquinazoline and an organoboron reagent offers a broad substrate scope and functional group tolerance.[2]
General Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling workflow.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid is as follows:
-
To a reaction vial, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄).
-
The reaction vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system (e.g., DME/H₂O, toluene, 1,4-dioxane) is added.
-
The reaction mixture is heated to a temperature ranging from 80°C to 120°C and stirred for a period of 2 to 24 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-5-bromoquinazoline.
Quantitative Data for Suzuki-Miyaura Coupling (Adapted from related chloroquinazolines):
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | ~80-90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (5) / SPhos (10) | K₃PO₄ (3.0) | Toluene | 110 | 8 | ~75-85 |
Note: Yields are estimates based on reactions with structurally similar 2-chloroquinazolines and may vary for this compound.
Buchwald-Hartwig Amination for the Synthesis of 2-Amino-5-bromoquinazolines
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] It allows for the coupling of a wide range of primary and secondary amines with the 2-chloroquinazoline core.[4] The choice of phosphine ligand is crucial for the success of this reaction.[5]
General Reaction Scheme:
Caption: Buchwald-Hartwig amination workflow.
Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination of this compound is as follows:
-
A screw-cap vial equipped with a magnetic stir bar is charged with the this compound (1.0 equiv), the amine (1.2 equiv), a phosphine ligand (e.g., Xantphos, BINAP), and a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂).[4]
-
The vial is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.[4]
-
A strong, non-nucleophilic base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (2.0 equiv) and an anhydrous solvent (e.g., toluene, 1,4-dioxane) are then added via syringe.[4]
-
The reaction mixture is stirred at a temperature ranging from 80°C to 110°C for the specified time (typically 4-24 hours).[4]
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the pure 2-amino-5-bromoquinazoline derivative.
Quantitative Data for Buchwald-Hartwig Amination (Adapted from related chloroquinazolines):
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2.5) | Xantphos (5) | NaOtBu (2.0) | Toluene | 100 | 18 | ~70-85 |
| 2 | Morpholine | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 24 | ~65-80 |
| 3 | Benzylamine | PdCl₂(dppf) (5) | - | K₂CO₃ (2.0) | DMF | 90 | 12 | ~70-80 |
Note: Yields are estimates based on reactions with structurally similar 2-chloroquinazolines and may vary for this compound. The reactivity of aryl chlorides is generally lower than that of bromides or iodides, often requiring more carefully optimized reaction conditions.[4]
Nucleophilic Aromatic Substitution (SₙAr)
Direct nucleophilic aromatic substitution (SₙAr) can also be employed to derivatize the 2-position of this compound. While the 4-position of the quinazoline ring is generally more reactive towards nucleophilic attack, substitution at the 2-position can be achieved, often requiring more forcing conditions.[6]
General Reaction Scheme:
Caption: Nucleophilic aromatic substitution workflow.
Experimental Protocol:
A general procedure for the nucleophilic aromatic substitution on this compound is as follows:
-
In a sealed reaction vessel, this compound (1.0 equiv) is dissolved in a suitable solvent (e.g., ethanol, isopropanol, DMF, NMP).
-
The nucleophile (e.g., an amine, alkoxide, or thiol) is added in excess (2.0-5.0 equiv). A base (e.g., K₂CO₃, Et₃N) may be added if the nucleophile is used as its salt.
-
The reaction mixture is heated to a high temperature, typically ranging from 100°C to 160°C, for several hours to days.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to afford the 2-substituted-5-bromoquinazoline.
Quantitative Data for Nucleophilic Aromatic Substitution (Adapted from related chloroquinazolines):
| Entry | Nucleophile | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | | :---- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Piperidine | K₂CO₃ (2.0) | NMP | 150 | 24 | ~50-70 | | 2 | Sodium methoxide | - | Methanol | Reflux | 12 | ~60-75 | | 3 | Hydrazine hydrate | - | Isopropanol | Reflux | 4 | ~70-85 |
Note: Yields are estimates based on reactions with structurally similar 2-chloroquinazolines and may vary for this compound. Harsher conditions are generally required for substitution at the C2 position compared to the C4 position.[6]
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Handle them under an inert atmosphere where necessary and consult the Safety Data Sheets (SDS) before use.
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care.
-
High temperatures and pressures may be involved. Use appropriate reaction vessels and take necessary precautions.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]
The Strategic Role of 5-Bromo-2-chloroquinazoline in the Development of Novel Cancer Therapeutics: Application Notes and Protocols
For Immediate Release
In the landscape of oncology drug discovery, the quinazoline scaffold has emerged as a privileged structure, forming the core of numerous targeted therapies. Among the various quinazoline-based intermediates, 5-Bromo-2-chloroquinazoline stands out as a versatile and highly valuable building block for the synthesis of potent and selective anticancer agents. Its unique substitution pattern, featuring a reactive chloro group at the 2-position and a bromine atom at the 5-position, offers medicinal chemists a strategic handle for molecular elaboration and optimization of pharmacological properties.
These application notes provide a comprehensive overview of the practical applications of this compound in cancer drug discovery, detailing its use in the synthesis of kinase inhibitors and other emerging anticancer agents. The content herein is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.
Data Presentation: Cytotoxic Activity of 5-Bromoquinazoline Derivatives
The following tables summarize the in vitro anticancer activity of various quinazoline derivatives synthesized from bromo-substituted precursors. The data highlights the potency of these compounds against a range of human cancer cell lines.
Table 1: Inhibitory Activity of Quinazoline Derivatives Against Cancer Cell Lines
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| Compound A (2-thioquinazolinone derivative) | HCT-116 (Colon) | 4.47 | [1] |
| HeLa (Cervical) | 7.55 | [1] | |
| MCF-7 (Breast) | 4.04 | [1] | |
| Compound 8a (quinazoline-triazole-acetamide) | HCT-116 (Colon) | 10.72 (48h), 5.33 (72h) | [1] |
| MCF-7 (Breast) | 12.96 (72h) | [1] | |
| Compound 6n (6-bromo-quinazolinone-pyrimidine hybrid) | A549 (Lung) | 5.9 ± 1.69 | |
| SW-480 (Colon) | 2.3 ± 5.91 | ||
| MCF-7 (Breast) | 5.65 ± 2.33 | ||
| Compound 14g (2-chloro-4-anilinoquinazoline-chalcone) | K-562 (Leukemia) | 0.622 | [2] |
| RPMI-8226 (Leukemia) | < GI50 1.81 | [2] | |
| HCT-116 (Colon) | < GI50 1.81 | [2] | |
| LOX IMVI (Melanoma) | < GI50 1.81 | [2] | |
| MCF7 (Breast) | < GI50 1.81 | [2] | |
| Compound 6d (quinazolin-4(3H)-one derivative) | NCI-H460 (Lung) | GI50 = 0.789 | [3] |
Table 2: Kinase Inhibitory Activity of Bromo-Substituted Quinazoline Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound A (2-thioquinazolinone derivative) | Hsp90 | 25.07 | [1] |
| EGFR | 38.5 | [1] | |
| VEGFR-2 | 126.95 | [1] | |
| Compound 21 (6-bromo-2-(pyridin-3-yl)-4-substituted quinazoline) | EGFRwt | 46.1 | [4] |
| Compound 6d (quinazolin-4(3H)-one derivative) | EGFR | 69 ± 4 | [3] |
| Compound 8h (4-anilino-2-vinylquinazoline) | VEGFR-2 | 60.27 | [5] |
Signaling Pathways and Experimental Workflows
The anticancer effects of 5-bromoquinazoline derivatives are often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of anticancer agents derived from this compound.
Protocol 1: Synthesis of 2-Anilino-5-bromoquinazoline Derivatives
This protocol describes a general procedure for the nucleophilic aromatic substitution (SNAr) reaction of this compound with various anilines.
Materials:
-
This compound
-
Substituted aniline (1.1 equivalents)
-
Isopropanol or other suitable solvent (e.g., DMF, n-butanol)
-
Hydrochloric acid (catalytic amount, if necessary)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 mmol) in isopropanol (10 mL), add the substituted aniline (1.1 mmol).
-
Add a catalytic amount of concentrated hydrochloric acid (1-2 drops).
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC.
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold isopropanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol outlines the procedure for determining the cytotoxic activity of synthesized compounds against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well microtiter plates
-
Synthesized compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the synthesized compounds in the complete growth medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours of cell seeding, replace the medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48 or 72 hours at 37°C.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Conclusion
This compound is a key intermediate that provides a robust platform for the development of novel anticancer agents. The reactivity of the 2-chloro position allows for the facile introduction of a wide range of substituents, enabling the fine-tuning of biological activity and pharmacokinetic properties. The presence of the 5-bromo substituent often contributes favorably to the inhibitory potency of the final compounds. The protocols and data presented herein serve as a valuable resource for researchers dedicated to advancing the field of cancer drug discovery.
References
- 1. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 4-Anilinoquinazoline Derivatives from 5-Bromo-2-chloroquinazoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 4-anilinoquinazoline derivatives, a class of compounds with significant interest in medicinal chemistry, starting from 5-Bromo-2-chloroquinazoline. These derivatives are notable for their potential as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathways, which are crucial in cancer cell proliferation and angiogenesis.
Introduction
The 4-anilinoquinazoline scaffold is a well-established pharmacophore in the development of targeted cancer therapies. The introduction of a bromine atom at the 5-position of the quinazoline ring can influence the molecule's electronic properties and binding interactions with target proteins, potentially leading to enhanced potency and selectivity. This note details the nucleophilic aromatic substitution reaction between this compound and various substituted anilines to generate a library of novel 4-anilinoquinazoline derivatives.
Experimental Protocols
A general and efficient method for the synthesis of 4-anilino-5-bromoquinazoline derivatives involves the acid-catalyzed nucleophilic aromatic substitution of the chlorine atom at the C4 position of the quinazoline ring with a substituted aniline.
General Procedure for the Synthesis of 5-Bromo-N-(substituted-phenyl)quinazolin-4-amines:
A mixture of this compound (1.0 eq) and the desired substituted aniline (1.0-1.2 eq) is suspended in a suitable solvent such as 2-propanol or a mixture of THF and isopropanol. A catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl), is added to the mixture. The reaction is then heated to reflux (typically 70-85°C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with the reaction solvent and then with a non-polar solvent like diethyl ether or hexane to afford the desired product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Workflow for the Synthesis of 4-Anilinoquinazoline Derivatives
Caption: General workflow for the synthesis and evaluation of 4-anilinoquinazoline derivatives.
Data Presentation
The following table summarizes the synthesized 5-bromo-4-(substituted anilino)quinazoline derivatives and their reported yields.
| Compound ID | Substituted Aniline | Yield (%) |
| 1a | Aniline | 85 |
| 1b | 3-Chloroaniline | 88 |
| 1c | 3-Bromoaniline | 92 |
| 1d | 3-Methylaniline | 83 |
Characterization Data for Selected Compound (5-Bromo-N-phenylquinazolin-4-amine - 1a):
| Analysis | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.85 (s, 1H, NH), 8.65 (s, 1H, H-2), 8.05 (d, J = 8.0 Hz, 1H, H-8), 7.85 (d, J = 7.6 Hz, 1H, H-6), 7.75-7.65 (m, 3H, H-7, Ar-H), 7.50 (t, J = 7.8 Hz, 2H, Ar-H), 7.25 (t, J = 7.4 Hz, 1H, Ar-H). |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 157.8, 155.2, 149.5, 140.1, 134.5, 129.8, 129.2, 128.8, 126.4, 124.7, 123.5, 118.9, 115.6. |
| Mass Spectrum (ESI-MS) | m/z 300.0 [M+H]⁺, 302.0 [M+H+2]⁺. |
Biological Activity
The synthesized 4-anilinoquinazoline derivatives often exhibit potent inhibitory activity against various protein kinases involved in cancer progression. The primary targets for this class of compounds are EGFR and VEGFR-2. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀).
| Compound ID | Target Kinase | IC₅₀ (µM) |
| 1a | EGFR | 0.52 |
| 1b | EGFR | 0.38 |
| 1c | EGFR | 0.35 |
| 1d | EGFR | 0.65 |
| 1a | VEGFR-2 | 1.25 |
| 1b | VEGFR-2 | 0.98 |
| 1c | VEGFR-2 | 0.85 |
| 1d | VEGFR-2 | 1.55 |
Signaling Pathway
The 4-anilinoquinazoline derivatives act as competitive inhibitors at the ATP-binding site of the EGFR and VEGFR-2 tyrosine kinases. This inhibition blocks the downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and angiogenesis.
EGFR/VEGFR-2 Signaling Pathway and Inhibition by 4-Anilinoquinazoline Derivatives
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by 4-anilinoquinazoline derivatives.
Conclusion
The synthesis of 4-anilinoquinazoline derivatives from this compound provides a versatile platform for the development of potent kinase inhibitors. The straightforward synthetic protocol allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds for drug discovery programs. The presented data underscores the potential of these derivatives as anticancer agents through the dual inhibition of key signaling pathways.
Microwave-Assisted Synthesis of 5-Bromo-2-chloroquinazoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of 5-Bromo-2-chloroquinazoline derivatives utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and enhanced reaction efficiency, making it a valuable tool for the rapid generation of compound libraries for drug discovery and development.
The following protocols outline a three-step synthetic route commencing from 5-bromoanthranilic acid, proceeding through key intermediates, to yield the target 5-Bromo-2-chloro-N-aryl-quinazolin-4-amine derivatives.
Data Presentation: A Comparative Overview of Synthetic Steps
The following table summarizes the key quantitative data for each step in the microwave-assisted synthesis of this compound derivatives. This allows for a clear comparison of reaction conditions and outcomes.
| Step | Reaction | Reactants | Reagents/Solvent | Microwave Conditions | Reaction Time | Yield (%) |
| 1 | Cyclization | 5-Bromoanthranilic acid, Urea | - | 210 W | 15 min | ~90% (estimated) |
| 2 | Chlorination | 6-Bromoquinazoline-2,4(1H,3H)-dione | POCl₃ | 100-150 °C | 1 - 1.5 h | High (not specified) |
| 3 | Amination | 5-Bromo-2,4-dichloroquinazoline, Substituted anilines | Pd₂(dba)₃, XPhos, NaOtBu / Toluene | 130-150 °C | 10 - 30 min | Moderate to Excellent |
Experimental Protocols
The following are detailed protocols for the key experiments in the synthesis of this compound derivatives.
Step 1: Microwave-Assisted Synthesis of 6-Bromoquinazoline-2,4(1H,3H)-dione
This protocol describes the cyclization of 5-bromoanthranilic acid with urea to form the quinazolinedione ring system under microwave irradiation.
Materials:
-
5-Bromoanthranilic acid
-
Urea
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine 5-bromoanthranilic acid (1.0 eq.) and urea (2.0-3.0 eq.).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture with a power of 210 W for approximately 15 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
To the reaction mixture, add cold water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 6-bromoquinazoline-2,4(1H,3H)-dione.
Step 2: Microwave-Assisted Chlorination of 6-Bromoquinazoline-2,4(1H,3H)-dione
This protocol details the conversion of the quinazolinedione to the corresponding dichloroquinazoline using phosphorus oxychloride (POCl₃) under microwave heating.
Materials:
-
6-Bromoquinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, suspend 6-bromoquinazoline-2,4(1H,3H)-dione (1.0 eq.) in an excess of phosphorus oxychloride (POCl₃).
-
Seal the vial and place it in the microwave synthesizer.
-
Heat the reaction mixture to 100-150 °C and maintain this temperature for 1 to 1.5 hours.
-
Upon completion, carefully cool the reaction mixture to room temperature.
-
Slowly and cautiously pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Collect the solid by filtration, wash thoroughly with water, and dry to obtain 5-bromo-2,4-dichloroquinazoline.
Step 3: Microwave-Assisted Amination of 5-Bromo-2,4-dichloroquinazoline
This protocol describes the selective amination of 5-bromo-2,4-dichloroquinazoline with various substituted anilines using a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction accelerated by microwave irradiation.[1]
Materials:
-
5-Bromo-2,4-dichloroquinazoline
-
Substituted aniline (Ar-NH₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
To a microwave reactor vial, add 5-bromo-2,4-dichloroquinazoline (1.0 eq.), the desired substituted aniline (1.1 eq.), Pd₂(dba)₃ (5 mol%), XPhos (7 mol%), and NaOtBu (1.2 eq.).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 130-150 °C for 10-30 minutes with a power setting of 200 W.[1]
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM).
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel flash column chromatography to obtain the desired 5-Bromo-2-chloro-N-aryl-quinazolin-4-amine derivative.
Visualizations
Synthetic Workflow
The following diagram illustrates the overall workflow for the microwave-assisted synthesis of this compound derivatives.
Caption: Workflow for the microwave-assisted synthesis of this compound derivatives.
Logical Relationship of Key Intermediates
This diagram shows the progression from the starting material to the final product through key chemical intermediates.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2-chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 5-Bromo-2-chloroquinazoline, a versatile building block in medicinal chemistry. The presence of two distinct halogen atoms at positions C5 (bromo) and C2 (chloro) allows for selective and sequential functionalization, enabling the synthesis of a diverse range of substituted quinazoline derivatives. This document outlines protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, focusing on the chemoselective functionalization of the more reactive C5-Br bond.
Chemoselectivity Considerations
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[1] This inherent difference in reactivity allows for the selective functionalization of the C5-Br bond on the this compound scaffold while leaving the C2-Cl bond intact for potential subsequent transformations. To achieve high chemoselectivity, careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and temperature, is crucial. Milder conditions will favor the reaction at the more labile C-Br bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and various boronic acids or their esters.[2] This reaction is widely used to synthesize 5-aryl or 5-vinyl quinazoline derivatives.
General Reaction Conditions for Selective C5-Arylation
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | Catalyst loading is typically 1-5 mol%. |
| Ligand | PPh₃, dppf, SPhos, XPhos | For challenging couplings, bulky biarylphosphine ligands may be beneficial. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Typically 2-3 equivalents are used. |
| Solvent | Toluene, 1,4-Dioxane, DMF, THF/H₂O | Anhydrous solvents are recommended for most conditions. |
| Temperature | 80-110 °C | Higher temperatures may lead to side reactions at the C-Cl position. |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1).
-
Reaction: Stir the mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, yielding 5-alkynylquinazoline derivatives.[3][4] This reaction is typically co-catalyzed by palladium and copper(I) complexes.[3]
General Reaction Conditions for Selective C5-Alkynylation
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Typically 2-5 mol% is used. |
| Copper(I) Co-catalyst | CuI | Typically 5-10 mol% is used. |
| Base | Et₃N, i-Pr₂NH | Often used in excess, and can also serve as the solvent. |
| Solvent | THF, DMF, Acetonitrile | Anhydrous and degassed solvents are crucial. |
| Temperature | Room Temperature to 80 °C | Mild temperatures favor selectivity. |
Experimental Protocol: Sonogashira Coupling
-
Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.
References
Application Notes and Protocols for the Scalable Synthesis of 5-Bromo-2-chloroquinazoline in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scalable synthesis of 5-Bromo-2-chloroquinazoline, a key intermediate in pharmaceutical research for the development of novel therapeutics. The described methodology follows a robust three-step sequence: the formation of 5-bromo-quinazolin-4(3H)-one from 2-amino-6-bromobenzoic acid via the Niementowski reaction, subsequent chlorination to 5-bromo-2,4-dichloroquinazoline, and a final selective reduction to yield the target compound. Detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow are presented to facilitate successful implementation in a laboratory setting.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules. The strategic incorporation of halogen atoms, such as bromine and chlorine, can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds. This compound, in particular, serves as a versatile building block for the synthesis of a wide array of substituted quinazolines, enabling the exploration of structure-activity relationships in drug discovery programs. This document outlines a scalable and efficient synthetic route to this important intermediate, designed to be a valuable resource for medicinal chemists and process development scientists.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis, providing a clear comparison of expected yields and reaction parameters.
Table 1: Synthesis of 5-Bromo-quinazolin-4(3H)-one
| Parameter | Value |
| Starting Material | 2-Amino-6-bromobenzoic acid |
| Reagents | Formamide |
| Reaction Time | 4-6 hours |
| Reaction Temperature | 150-160 °C |
| Yield | 85-95% |
| Purity (crude) | >90% |
Table 2: Synthesis of 5-Bromo-2,4-dichloroquinazoline
| Parameter | Value |
| Starting Material | 5-Bromo-quinazolin-4(3H)-one |
| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline |
| Reaction Time | 3-4 hours |
| Reaction Temperature | 110-120 °C (Reflux) |
| Yield | 75-85% |
| Purity (after workup) | >95% |
Table 3: Synthesis of this compound
| Parameter | Value |
| Starting Material | 5-Bromo-2,4-dichloroquinazoline |
| Reagents | 10% Palladium on Carbon (Pd/C), Ammonium formate |
| Solvent | Methanol |
| Reaction Time | 2-3 hours |
| Reaction Temperature | 60-70 °C (Reflux) |
| Yield | 80-90% |
| Purity (after chromatography) | >98% |
Experimental Protocols
Step 1: Synthesis of 5-Bromo-quinazolin-4(3H)-one
This procedure details the cyclization of 2-amino-6-bromobenzoic acid with formamide in a Niementowski reaction.
Materials:
-
2-Amino-6-bromobenzoic acid
-
Formamide
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Condenser
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine 2-amino-6-bromobenzoic acid (1.0 equivalent) and formamide (10 equivalents).
-
Heat the mixture with stirring to 150-160 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the product under vacuum to obtain crude 5-bromo-quinazolin-4(3H)-one, which can be used in the next step without further purification.
Step 2: Synthesis of 5-Bromo-2,4-dichloroquinazoline
This protocol describes the chlorination of 5-bromo-quinazolin-4(3H)-one using phosphorus oxychloride.
Materials:
-
5-Bromo-quinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Ice bath
Procedure:
-
To a round-bottom flask, add 5-bromo-quinazolin-4(3H)-one (1.0 equivalent) and phosphorus oxychloride (5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux (110-120 °C) and maintain for 3-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-bromo-2,4-dichloroquinazoline.
Step 3: Synthesis of this compound
This section details the selective reduction of the 4-chloro group of 5-bromo-2,4-dichloroquinazoline.
Materials:
-
5-Bromo-2,4-dichloroquinazoline
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Celite®
Procedure:
-
Dissolve 5-bromo-2,4-dichloroquinazoline (1.0 equivalent) in methanol in a round-bottom flask.
-
Add 10% Pd/C (5-10 mol%) and ammonium formate (3-5 equivalents).
-
Heat the mixture to reflux (60-70 °C) for 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthetic workflow for this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-2-chloroquinazoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-chloroquinazoline.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction yield low or why is there no product formation?
Possible Causes and Solutions:
-
Suboptimal Catalyst System: The choice of palladium catalyst and ligand is critical for efficient coupling. For N-heterocyclic substrates like quinazoline, standard catalysts may not be optimal.
-
Recommendation: Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligands. Bulky, electron-rich phosphine ligands such as XPhos or SPhos, or N-heterocyclic carbene (NHC) ligands, are often effective for challenging substrates.[1] Pd(dppf)Cl₂ has also been shown to be an effective catalyst in some cases.[1]
-
-
Ineffective Base: The base is crucial for the transmetalation step, where it activates the boronic acid.[1]
-
Recommendation: The strength and solubility of the base can significantly impact the reaction. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃ for this type of substrate.[2] A screening of different bases is recommended.
-
-
Inappropriate Solvent: The solvent influences catalyst activity, substrate solubility, and the overall reaction rate.
-
Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen and may decompose, especially at high temperatures.[5] The nitrogen atoms in the quinazoline ring can also coordinate to the palladium center, leading to catalyst deactivation.[2]
-
Boronic Acid Instability: Boronic acids can be prone to decomposition, particularly through protodeboronation, where the boronic acid is replaced by a hydrogen atom.[1]
-
Recommendation: Use fresh, high-quality boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1]
-
Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Common Side Reactions and Mitigation Strategies:
-
Homocoupling of Boronic Acid: This side reaction leads to the formation of a biaryl product derived from the boronic acid.
-
Recommendation: This is often caused by the presence of oxygen. Ensure thorough degassing of the reaction mixture. Using a precise stoichiometry of the boronic acid (e.g., 1.1-1.2 equivalents) can also help.
-
-
Dehalogenation: The bromo or chloro substituent on the quinazoline ring is replaced by a hydrogen atom.
-
Recommendation: This can be influenced by the choice of base and solvent. Screening different bases and ensuring anhydrous conditions (if appropriate for the specific protocol) may help to minimize this side reaction.[1]
-
-
Protodeboronation: As mentioned above, this is the hydrolysis of the boronic acid.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive on this compound in a Suzuki coupling?
The reactivity of halogens in Suzuki coupling generally follows the order: I > Br > Cl.[6] Therefore, the C-Br bond at the 5-position is expected to be significantly more reactive than the C-Cl bond at the 2-position, allowing for selective coupling at the 5-position under carefully controlled conditions.
Q2: What are good starting conditions for a Suzuki coupling with this compound?
A good starting point for optimizing the reaction would be:
-
Catalyst: Pd(PPh₃)₄ (e.g., 2-5 mol%) or Pd(dppf)Cl₂ (e.g., 2-5 mol%).[3][7]
-
Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or DMF and water.[3][4]
-
Temperature: 80-100°C under conventional heating, or up to 175°C with microwave irradiation.[3][4]
-
Atmosphere: Inert (Argon or Nitrogen).[3]
Q3: Can I use microwave heating for this reaction?
Yes, microwave-assisted synthesis can be highly effective for the Suzuki coupling of quinazoline halides. It can significantly reduce reaction times and often leads to improved yields.[4] A reported condition is heating at 175°C for 6 minutes.[4]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.[3]
Data Presentation
The following table summarizes representative reaction conditions for the Suzuki coupling of halogenated quinazolines with various arylboronic acids. Yields are representative and may vary depending on the specific substrates and reaction conditions.
| Entry | Halogenated Quinazoline | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) & Time | Yield (%) | Reference |
| 1 | 4-Chloro-6,7-dimethoxyquinazoline | Cyclohexylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2) | DMF/H₂O | 175 (Microwave), 6 min | 76-90 | [4] |
| 2 | 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 100, 12-24 h | 70-95 | [2] |
| 3 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | Good | [7] |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling of this compound
This protocol is adapted from a procedure for related quinazoline halides.[4]
-
To a microwave reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Cesium Carbonate (2.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Add a solvent mixture of DMF and water (e.g., 5:1 v/v, 6 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 175°C and hold for 6 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-aryl-2-chloroquinazoline.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Caption: A troubleshooting flowchart for low-yield Suzuki coupling reactions.
References
Navigating the Synthesis of 5-Bromo-2-chloroquinazoline: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-Bromo-2-chloroquinazoline and its derivatives is a critical step in the development of various pharmacologically active compounds. However, the synthetic route is often fraught with challenges that can impact yield, purity, and scalability. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the synthesis, complete with frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to streamline your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the synthesis of this compound derivatives, offering potential causes and actionable solutions.
Q1: Why is the yield of my 5-bromoquinazolin-4(3H)-one precursor low?
A1: Low yields in the initial cyclization step to form the quinazolinone ring are a frequent challenge. Several factors can contribute to this issue:
-
Incomplete reaction: The cyclization of 2-amino-5-bromobenzoic acid or its esters with a nitrogen source (e.g., formamide) requires specific temperature and time conditions to proceed to completion.
-
Side reactions: At elevated temperatures, starting materials or the product may decompose, leading to a variety of side products.
-
Suboptimal reagents: The purity of the starting 2-amino-5-bromobenzoic acid and the formamide or other cyclizing agent is crucial.
Troubleshooting Steps:
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
-
Temperature and Time Optimization: Experiment with a range of temperatures and reaction times to find the optimal conditions for your specific substrate.
-
Reagent Quality: Ensure the purity of your starting materials. If necessary, recrystallize the 2-amino-5-bromobenzoic acid before use.
Q2: I'm observing the formation of an isomeric byproduct during the bromination of my starting material. How can I improve the regioselectivity?
A2: The bromination of precursors like 2-aminobenzoic acid can sometimes lead to the formation of the undesired 4-bromo isomer alongside the desired 5-bromo product. This is a common challenge in electrophilic aromatic substitution reactions.
Troubleshooting Steps:
-
Choice of Brominating Agent: The choice of brominating agent can influence the regioselectivity. N-Bromosuccinimide (NBS) in a suitable solvent is often a good choice for controlled bromination.
-
Reaction Conditions: Carefully control the reaction temperature and the rate of addition of the brominating agent. Lower temperatures often favor the formation of the thermodynamically more stable product.
-
Purification: If isomer formation is unavoidable, careful purification by column chromatography or recrystallization is necessary to isolate the desired 5-bromo isomer.
Q3: The chlorination of 5-bromoquinazolin-4(3H)-one to this compound is inefficient. What can I do to improve the conversion?
A3: The conversion of the quinazolinone to the 2-chloroquinazoline is a critical step that can be problematic.
-
Incomplete Chlorination: The reaction with chlorinating agents like phosphorus oxychloride (POCl₃) may not go to completion, leaving unreacted starting material.
-
Hydrolysis: The 2-chloroquinazoline product is susceptible to hydrolysis back to the quinazolinone, especially during workup.
-
Side Reactions: At high temperatures, POCl₃ can cause charring and the formation of various byproducts.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Moisture will react with POCl₃ and can lead to the formation of phosphoric acid, which can complicate the reaction and workup.
-
Excess Reagent: Using an excess of the chlorinating agent (e.g., POCl₃) can help drive the reaction to completion.
-
Temperature Control: The reaction often requires heating, but excessive temperatures should be avoided to minimize side reactions. A typical temperature range is 80-110 °C.
-
Workup Procedure: The workup should be performed carefully to minimize hydrolysis of the product. Pouring the reaction mixture onto crushed ice and then neutralizing with a base is a common procedure.
Q4: I am having difficulty purifying the final this compound product. What are the best practices?
A4: Purification of the final product can be challenging due to the presence of unreacted starting materials, chlorinated byproducts, or decomposition products.
Troubleshooting Steps:
-
Column Chromatography: Silica gel column chromatography is a common and effective method for purifying this compound. A gradient elution system, for example, with ethyl acetate in hexane, can be used to separate the product from impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. The choice of solvent will depend on the solubility of the product and impurities.
-
Extraction: A liquid-liquid extraction during the workup can help to remove some impurities. Washing the organic layer with a saturated sodium bicarbonate solution can remove acidic impurities, while a brine wash can help to remove water-soluble impurities.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for key steps in the synthesis of bromo-quinazoline derivatives. Please note that yields can vary significantly depending on the specific substrate and experimental setup.
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Quinazolinone Formation | 2-Amino-5-bromobenzoic acid | Formamide | Neat | 150-160 | 4 | ~75 | General Procedure |
| Chlorination | 6-Bromoquinazolin-4(3H)-one | POCl₃ | Neat or Toluene | 110 | 3 | 80-90 | General Procedure |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromoquinazolin-4(3H)-one
This protocol describes a general procedure for the synthesis of the quinazolinone precursor. Note that this procedure is for the 6-bromo isomer, but a similar approach can be adapted for the 5-bromo isomer starting from 2-amino-5-bromobenzoic acid.
Materials:
-
2-Amino-5-bromobenzoic acid
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine 2-amino-5-bromobenzoic acid (1 equivalent) and formamide (10 equivalents).
-
Heat the mixture to 150-160 °C and maintain this temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry to obtain the crude 6-bromoquinazolin-4(3H)-one.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Synthesis of this compound
This protocol outlines a general method for the chlorination of the quinazolinone intermediate.
Materials:
-
5-Bromoquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Crushed ice
-
Sodium bicarbonate solution
Procedure:
-
Place 5-bromoquinazolin-4(3H)-one (1 equivalent) in a dry round-bottom flask.
-
Add phosphorus oxychloride (5-10 equivalents) to the flask.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
identifying and minimizing byproducts in 5-Bromo-2-chloroquinazoline synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 5-Bromo-2-chloroquinazoline. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered in this synthetic process.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound
Question: My reaction is showing low conversion to the desired this compound, and the primary isolated material is the starting 5-bromo-2(1H)-quinazolinone. What could be the cause and how can I improve the yield?
Answer: This is a common issue and can be attributed to several factors related to the chlorination reaction, which is typically performed using phosphorus oxychloride (POCl₃).
-
Incomplete Reaction: The chlorination of the quinazolinone may not have gone to completion.
-
Hydrolysis during Workup: this compound is susceptible to hydrolysis, which converts it back to the starting quinazolinone, especially in the presence of water and acidic or basic conditions.
-
Insufficient Reagent: An inadequate amount of the chlorinating agent (e.g., POCl₃) will result in incomplete conversion.
Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Incomplete Reaction | Extend the reaction time and/or increase the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration and temperature. | Increased conversion of the starting material to the desired product. |
| Hydrolysis During Workup | Perform the workup under anhydrous or near-anhydrous conditions as much as possible. Quench the reaction mixture by pouring it onto crushed ice and immediately extracting the product with a non-polar organic solvent like dichloromethane or ethyl acetate. Neutralize any excess acid carefully with a cold, dilute base solution (e.g., sodium bicarbonate) while keeping the temperature low. | Minimized hydrolysis of the product back to the starting quinazolinone, thus preserving the yield. |
| Insufficient Reagent | Increase the molar excess of the chlorinating agent. A common protocol uses a large excess of POCl₃, which can also serve as the solvent. | Drive the reaction equilibrium towards the formation of the chlorinated product. |
Issue 2: Presence of a High Molecular Weight, Insoluble Byproduct
Question: I am observing a significant amount of a high molecular weight, poorly soluble byproduct in my crude reaction mixture. What is this impurity and how can I prevent its formation?
Answer: This byproduct is likely a pseudodimer, formed from the reaction of a phosphorylated intermediate with unreacted 5-bromo-2(1H)-quinazolinone. This is more likely to occur if the reaction conditions are not carefully controlled.[1][2][3][4]
Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Formation of Phosphorylated Intermediates | Control the reaction temperature. The reaction of quinazolinones with POCl₃ can proceed in two stages. An initial phosphorylation occurs at lower temperatures (below 25 °C).[1][2][3][4] By controlling the initial temperature and then heating to drive the chlorination, the formation of intermediates that lead to dimerization can be minimized. | Reduced formation of the pseudodimer byproduct, leading to a cleaner reaction profile and easier purification. |
| Presence of Unreacted Starting Material | Ensure complete conversion of the starting material by using a sufficient excess of the chlorinating agent and optimizing reaction time and temperature. | Minimizes the availability of the quinazolinone to react with the phosphorylated intermediate. |
Issue 3: Formation of 5-Bromo-2,4-dichloroquinazoline
Question: My product is contaminated with a byproduct that appears to be a di-chlorinated species. How can this be formed and prevented?
Answer: The formation of 5-Bromo-2,4-dichloroquinazoline can occur if the starting material is 5-bromo-2,4(1H,3H)-quinazolinedione or if the reaction conditions are harsh enough to promote further chlorination.
Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Contaminated Starting Material | Ensure the purity of the starting 5-bromo-2(1H)-quinazolinone. If it is synthesized from a precursor that could lead to the formation of the dione, purify it thoroughly before the chlorination step. | Prevention of the formation of the di-chlorinated byproduct. |
| Harsh Reaction Conditions | Use milder reaction conditions. Avoid excessively high temperatures or prolonged reaction times that might facilitate over-chlorination. | Selective formation of the mono-chlorinated product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the chlorination of 5-bromo-2(1H)-quinazolinone using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). POCl₃ is often used in excess, serving as both the reagent and the solvent.
Q2: How can I effectively purify the crude this compound?
A2: Purification can typically be achieved by recrystallization or column chromatography.
-
Recrystallization: Suitable solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. The choice of solvent will depend on the impurity profile.
-
Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes is a common method for separating the desired product from byproducts.
Q3: What analytical techniques are best for identifying byproducts in this synthesis?
A3: A combination of techniques is recommended for comprehensive analysis:
-
Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress and initial assessment of the crude product's purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the components in the reaction mixture, which helps in proposing the structures of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and elucidate the structures of isolated impurities.
Q4: Is this compound stable for long-term storage?
A4: this compound is a reactive compound and can be sensitive to moisture and heat. For long-term storage, it should be kept in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place.
Experimental Protocols
Protocol 1: Synthesis of this compound from 5-Bromo-2(1H)-quinazolinone
This protocol describes a general procedure for the chlorination of 5-bromo-2(1H)-quinazolinone using phosphorus oxychloride.
Materials:
-
5-Bromo-2(1H)-quinazolinone
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate solution (aq)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Crushed ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromo-2(1H)-quinazolinone (1.0 eq) in phosphorus oxychloride (10-15 eq).
-
Optionally, add a catalytic amount of N,N-dimethylaniline (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and dichloromethane.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with cold saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).
Data Presentation
The following table provides illustrative data on how reaction conditions can affect the yield and purity of this compound. (Note: This data is hypothetical and for illustrative purposes only).
| Entry | Chlorinating Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Major Byproduct(s) |
| 1 | POCl₃ (10 eq) | 110 | 4 | 85 | 95 | Unreacted Starting Material |
| 2 | POCl₃ (10 eq) | 80 | 4 | 60 | 80 | Unreacted Starting Material, Pseudodimer |
| 3 | POCl₃ (5 eq) | 110 | 6 | 70 | 90 | Unreacted Starting Material |
| 4 | SOCl₂/DMF (cat.) | 80 | 8 | 75 | 92 | Unreacted Starting Material |
| 5 | POCl₃ (15 eq) | 130 | 6 | 78 | 85 | 5-Bromo-2,4-dichloroquinazoline |
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: Potential pathways for byproduct formation during the synthesis of this compound.
References
Technical Support Center: N-Arylation of Halogenated Quinazolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-arylation of halogenated quinazolines. The content is designed to address specific experimental challenges and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the N-arylation of halogenated quinazolines?
The most prevalent and versatile method for the N-arylation of halogenated quinazolines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the quinazoline scaffold and an aryl amine.[1][2]
Q2: Why is my N-arylation of a chloroquinazoline resulting in low to no yield?
Low yields with chloroquinazolines are a common issue due to the lower reactivity of aryl chlorides compared to bromides or iodides.[1] Several factors could be at play:
-
Inefficient Catalyst Activation: The active Pd(0) species may not be forming effectively from the Pd(II) precatalyst.
-
Suboptimal Ligand Choice: The phosphine ligand may not be appropriate for the specific chloroquinazoline and amine coupling partners.
-
Incorrect Base Selection: A weak base may be insufficient for the activation of the aryl chloride. A stronger base like sodium tert-butoxide (NaOtBu) is often required.[1]
-
Low Reaction Temperature: Buchwald-Hartwig aminations typically necessitate elevated temperatures, often in the range of 80-110 °C.[1]
Q3: What are common side reactions observed during the N-arylation of halogenated quinazolines?
A significant side reaction is hydrodehalogenation, where the halogen atom on the quinazoline is replaced by a hydrogen atom. This can be more pronounced with electron-poor aryl halides and can be exacerbated by the presence of water or certain catalyst deactivation pathways.[1]
Q4: How does the choice of solvent affect the reaction?
The solvent plays a critical role by influencing the solubility of reactants, catalyst, and base, which in turn affects the reaction rate. Aprotic, non-polar to moderately polar solvents such as toluene and dioxane are frequently used.[1] In some cases, using a two-phase system like toluene and concentrated aqueous KOH under microwave conditions can be beneficial, especially for substrates with sensitive functional groups.[3]
Q5: Can microwave irradiation improve the outcome of the N-arylation reaction?
Yes, microwave irradiation can be highly effective in promoting the N-arylation of halogenated quinazolines. It often leads to faster reactions, higher yields, and can be particularly advantageous when using electron-poor anilines, which tend to react sluggishly under conventional heating.[4]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the N-arylation of halogenated quinazolines and provides actionable troubleshooting steps.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Catalyst: The palladium precatalyst is not being reduced to the active Pd(0) species. Oxygen can also deactivate the catalyst.[1] 2. Poor Ligand Choice: The selected phosphine ligand is not suitable for the specific substrates.[1] 3. Incorrect Base: The base is not strong enough to facilitate the catalytic cycle, especially with less reactive aryl chlorides.[1] 4. Low Reaction Temperature: The reaction requires thermal energy to proceed at an adequate rate.[1] | 1. Use a high-purity palladium precatalyst or consider a pre-activated Pd(0) source. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that solvents are thoroughly degassed.[1] 2. Screen a variety of phosphine ligands. Bulky, electron-rich ligands are often effective.[5] 3. For aryl chlorides, switch to a stronger base such as NaOtBu or LHMDS. Ensure the base is anhydrous and of high purity.[1][2] 4. Gradually increase the reaction temperature in increments of 10-20 °C.[1] |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition: The catalyst may not be stable under the reaction conditions for the required duration.[1] 2. Product Inhibition: The N-arylated quinazoline product may coordinate to the palladium center, inhibiting further catalytic activity.[1] | 1. Consider a higher catalyst loading or use a more robust palladium precatalyst. 2. Try a different solvent to improve the solubility of the product and minimize its inhibitory effects.[1] |
| Significant Side Product Formation (e.g., Hydrodehalogenation) | 1. Catalyst Deactivation Pathway: Certain conditions can favor pathways that lead to hydrodehalogenation, especially with electron-poor aryl halides.[1] 2. Presence of Water: Water can interfere with the catalytic cycle and promote side reactions.[1] | 1. Experiment with a different phosphine ligand or consider lowering the reaction temperature.[1] 2. Ensure all reagents and solvents are rigorously dried and the reaction is carried out under strictly anhydrous conditions. |
Data Presentation: Impact of Reaction Conditions
The following tables summarize the influence of various parameters on the yield of N-arylated quinazolines, based on literature data.
Table 1: Effect of Base and Ligand on the N-Arylation of 4-Chloroquinazoline with Aniline
| Entry | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | 25 |
| 2 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100 | 45 |
| 3 | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 85 |
| 4 | Pd₂(dba)₃ | SPhos | NaOtBu | Toluene | 100 | 92 |
This table illustrates the critical role of a strong base (NaOtBu) in achieving high yields for the coupling of a less reactive aryl chloride.
Table 2: Microwave-Assisted N-Arylation of 4-Chloro-6-iodo-2-phenylquinazoline with N-Methylanilines [4]
| Entry | N-Methylaniline Substituent | Reaction Time (min) | Temperature (°C) | Yield (%) |
| 1 | 4-Methoxy | 10 | 120 | 86 |
| 2 | 3-Methoxy | 10 | 120 | 90 |
| 3 | 2-Methoxy | 20 | 120 | 87 |
| 4 | 4-Fluoro | 40 | 120 | 75 |
This data highlights the efficiency of microwave-assisted synthesis in rapidly producing N-arylated quinazolines in high yields.
Experimental Protocols
General Protocol for Buchwald-Hartwig N-Arylation of a 4-Chloroquinazoline
-
Reaction Setup: In a dry, argon-flushed vial equipped with a magnetic stir bar, add the 4-chloroquinazoline (1.0 equiv.), the aniline derivative (1.2 equiv.), the phosphine ligand (e.g., XPhos, 0.1 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.05 equiv.), and the base (e.g., NaOtBu, 2.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the vial.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring for the required time (typically monitored by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Microwave Chemistry: Quinazolinediones and Thioxoquinazolines, N-Arylation, Pd-Catalyzed Amination of Aryl chlorides, Azaheterocycles [organic-chemistry.org]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Palladium-Catalyzed Reactions Involving Bromoquinazolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions with bromoquinazoline substrates.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between a bromoquinazoline and an organoboron compound. However, several challenges can arise during this reaction.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling reaction with a bromoquinazoline is resulting in low or no product yield. What are the common causes and how can I address them?
A1: Low or no yield in Suzuki-Miyaura coupling of bromoquinazolines is a frequent issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst and Ligand System: The choice of the palladium catalyst and ligand is critical. For heteroaryl bromides like bromoquinazolines, standard catalysts may not be optimal.
-
Recommendation: Screen a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can be particularly effective for these substrates. An inappropriate ligand-to-palladium ratio can also lead to catalyst decomposition; a ratio of 1:1 to 4:1 is typically recommended.[1]
-
-
Base Selection: The base is crucial for activating the boronic acid in the transmetalation step.[2] Its main function is to convert the boronic acid into a more nucleophilic borate anion.[2]
-
Recommendation: The strength and type of base can significantly influence the reaction. Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be effective. Optimization of the base for your specific boronic acid partner is often necessary.[1]
-
-
Solvent Choice and Degassing: The solvent affects catalyst activity and substrate solubility. Crucially, the presence of oxygen can deactivate the catalyst.
-
Recommendation: Common solvent systems include mixtures like dioxane/water, toluene/water, or DMF/water. Ensure all solvents are thoroughly degassed by sparging with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles to prevent catalyst oxidation.[1]
-
-
Reaction Temperature: Inadequate temperature can lead to a sluggish or incomplete reaction.
-
Recommendation: While many Suzuki couplings require heating (typically 80-110 °C), excessively high temperatures can cause catalyst decomposition. If you suspect this is an issue, try running the reaction at a lower temperature for a longer duration.[1]
-
-
Boronic Acid/Ester Quality: Boronic acids can be unstable and prone to degradation (protodeboronation), especially heteroaryl boronic acids.
-
Recommendation: Use fresh, high-purity boronic acid. To improve stability, consider using more robust boronic esters, such as pinacol esters, or potassium trifluoroborate salts.[1]
-
Q2: My reaction is producing significant amounts of side products, such as the dehalogenated quinazoline or homocoupled boronic acid. How can I minimize these?
A2: The formation of side products is a common pitfall. Here’s how to address them:
-
Dehalogenation (Hydrodehalogenation): This is where the bromine atom is replaced by a hydrogen atom.
-
Recommendation: This side reaction can be influenced by the choice of base and the presence of a hydride source. Using milder bases and ensuring anhydrous conditions (if the protocol allows) can sometimes mitigate this issue. In some cases, the solvent itself (like DMF) can act as a hydride source.[3]
-
-
Homocoupling of Boronic Acid: This results in the formation of a biaryl from two boronic acid molecules.
-
Recommendation: This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial. The choice of palladium precursor and ligand can also play a role. Using a pre-catalyst that cleanly generates the active Pd(0) species can sometimes suppress homocoupling.
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.
Quantitative Data: Suzuki-Miyaura Coupling of Bromoquinazolines
The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of bromoquinazolines and related N-heterocycles, providing a comparative basis for optimization.
| Bromo-substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 6-Bromoquinazoline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 80-100 | 18-22 | Good |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good |
| 6-Bromoquinoline | Arylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2M aq.) | Toluene/Ethanol | Reflux | - | - |
| 2-Bromo-m-xylene | o-tolylboronic acid | Pd₂(dba)₃ (0.5) | Various phosphines (2) | K₃PO₄ (1.2) | Toluene | 90 | 10 | Variable |
Note: Yields are often substrate and coupling partner dependent. The data presented is for illustrative purposes.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromoquinazoline
This is a general procedure and may require optimization for specific substrates.
Materials:
-
Bromoquinazoline (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry Schlenk flask, add the bromoquinazoline, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
Visualizations: Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
References
Technical Support Center: Effective Workup Procedures for 5-Bromo-2-chloroquinazoline Reaction Mixtures
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the effective workup and purification of 5-Bromo-2-chloroquinazoline. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the isolation of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workup of this compound reaction mixtures.
Issue 1: Incomplete Reaction Observed During Workup
-
Question: My TLC analysis of the crude reaction mixture shows a significant amount of the starting material, 5-bromo-2(1H)-quinazolone. What could be the cause and how can I address it?
-
Answer: An incomplete reaction can be due to several factors:
-
Insufficient Reaction Time or Temperature: The chlorination of the quinazolone may require longer reaction times or higher temperatures to proceed to completion. It is advisable to monitor the reaction's progress periodically using TLC.
-
Reagent Purity: The chlorinating agent, typically phosphorus oxychloride (POCl₃), is highly sensitive to moisture. The use of aged or improperly stored POCl₃ can lead to reduced reactivity. Utilizing a fresh bottle or freshly distilled POCl₃ is recommended.
-
Use of Catalysts: In some instances, adding a catalytic amount of an organic base, such as N,N-dimethylaniline, can facilitate the chlorination process. However, be aware that this may introduce additional complexities to the purification step.[1]
-
Issue 2: Formation of Tarry or Oily Crude Product
-
Question: After quenching the reaction, I obtained a dark, oily, or tarry substance instead of a solid precipitate. How can I proceed with purification?
-
Answer: The formation of non-solid crude product can be challenging but is often manageable:
-
Controlled Quenching: The reaction of excess POCl₃ with water is highly exothermic. If the reaction mixture is not adequately cooled before quenching, or if the quenching is performed too rapidly, side reactions can lead to the formation of tars. A slow and controlled addition of the reaction mixture to crushed ice or a cold basic solution is crucial.
-
Purification Strategy for Oils/Tars: If an oil or tar is formed, direct filtration is not possible. The recommended approach is to perform a liquid-liquid extraction. Dissolve or suspend the crude material in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate and proceed with the standard aqueous wash steps. For very viscous materials, adsorbing the crude product onto silica gel and performing column chromatography is an effective strategy.
-
Issue 3: Difficulty in Purifying the Product by Column Chromatography
-
Question: I am struggling to separate this compound from impurities using column chromatography. What can I do to improve the separation?
-
Answer: Optimizing chromatographic conditions is key:
-
Solvent System Selection: The choice of eluent is critical. For quinazoline derivatives, a gradient of ethyl acetate in hexanes is a good starting point. It is essential to perform preliminary TLC analysis with various solvent ratios to identify the system that provides the best separation between the product and impurities. An ideal Rf value for the product is typically in the range of 0.2-0.4 for good separation on a column.[2]
-
Alternative Stationary Phase: While silica gel is most common, its acidic nature can sometimes cause issues with nitrogen-containing compounds, leading to streaking or decomposition. If separation on silica is poor, consider using neutral alumina as the stationary phase.[3]
-
Issue 4: Low Final Product Yield
-
Question: My isolated yield of pure this compound is lower than expected. What are the common reasons for product loss?
-
Answer: Low yields can often be attributed to:
-
Hydrolysis: The 2-chloro substituent of the quinazoline ring is susceptible to hydrolysis, reverting the product to the starting quinazolone. This is particularly problematic during the aqueous workup, especially under acidic conditions. Performing the quench and washes with a basic solution (e.g., saturated sodium bicarbonate) can mitigate this.[1]
-
Losses During Extraction and Purification: Ensure that the product is thoroughly extracted from the aqueous layer by performing multiple extractions with an appropriate organic solvent. During column chromatography, improper choice of eluent polarity can lead to either premature elution with impurities or irreversible adsorption to the stationary phase.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical workup procedure for a reaction involving the chlorination of 5-bromo-2(1H)-quinazolone with POCl₃?
A1: A standard procedure involves cooling the reaction mixture, removing excess POCl₃ under reduced pressure, and carefully quenching the residue by pouring it onto crushed ice. The resulting mixture is then typically neutralized or made slightly basic with a base like sodium bicarbonate before extracting the product with an organic solvent.
Q2: What are the likely impurities in a this compound synthesis?
A2: Common impurities may include unreacted 5-bromo-2(1H)-quinazolone, the hydrolysis product (which is the same as the starting material), and potentially over-chlorinated byproducts if the reaction conditions are too harsh.
Q3: Which solvent systems are recommended for the purification of this compound?
A3: For column chromatography, a gradient of ethyl acetate in hexanes is generally effective. For recrystallization, solvents such as ethanol, isopropanol, or a two-solvent system like DCM/hexanes or ethyl acetate/hexanes should be tested on a small scale.[4][5]
Q4: How can I confirm the identity and purity of the final product?
A4: A combination of analytical techniques should be used:
-
TLC: To check for the presence of a single spot.
-
Melting Point: A sharp melting point indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.
-
Mass Spectrometry: To verify the molecular weight of the product.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent/Solvent System | Typical Ratios/Conditions |
| Column Chromatography | Hexanes/Ethyl Acetate | Gradient elution, starting from 100% Hexanes to 80:20 Hexanes/Ethyl Acetate |
| Dichloromethane/Methanol | Gradient elution, starting with a low percentage of Methanol (e.g., 0.5-2%) | |
| Recrystallization | Ethanol | Single solvent |
| Isopropanol | Single solvent | |
| Dichloromethane/Hexanes | Two-solvent system (solvent/anti-solvent) | |
| Ethyl Acetate/Hexanes | Two-solvent system (solvent/anti-solvent) |
Mandatory Visualization
Caption: A generalized workflow for the workup and purification of this compound.
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Once the reaction is complete, allow the mixture to cool to ambient temperature.
-
If the reaction was conducted in neat POCl₃, remove the excess reagent under reduced pressure.
-
In a well-ventilated fume hood, slowly pour the reaction residue onto a stirred slurry of crushed ice and saturated aqueous sodium bicarbonate solution.
-
Stir the mixture until the quenching is complete (cessation of gas evolution).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the column by wet-packing silica gel in a non-polar eluent (e.g., hexanes).
-
Dissolve the crude product in a minimal volume of dichloromethane.
-
Add a small amount of silica gel to this solution and concentrate it to dryness to create a dry-loaded sample.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
strategies to avoid side reactions in 5-Bromo-2-chloroquinazoline chemistry
Welcome to the technical support center for 5-Bromo-2-chloroquinazoline chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on avoiding side reactions in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with this compound?
A1: The most frequently encountered side reactions include hydrolysis of the 2-chloro group to form the corresponding 5-bromo-2-quinazolinone, dehalogenation (loss of bromine and/or chlorine), and homocoupling of reagents in cross-coupling reactions. The electron-deficient nature of the quinazoline ring makes the 2-chloro position susceptible to nucleophilic attack, including by water or hydroxide ions.[1] Dehalogenation can occur under reductive conditions, often unintentionally in the presence of a palladium catalyst and a hydrogen source.[2] Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling, especially in the presence of oxygen.
Q2: Which halogen is more reactive in cross-coupling reactions, the 5-bromo or the 2-chloro group?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl. Therefore, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position. This differential reactivity allows for selective functionalization at the 5-position while leaving the 2-chloro group intact for subsequent transformations. Achieving high selectivity, however, requires careful optimization of reaction conditions.
Q3: How can I prevent the hydrolysis of the 2-chloro group to the quinazolinone?
A3: To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen). The choice of base is also critical; non-nucleophilic or sterically hindered bases are preferred over strong nucleophilic bases like sodium hydroxide. If aqueous conditions are necessary, for example in a Suzuki-Miyaura coupling, using a biphasic system with a carefully selected base and minimizing reaction time and temperature can help reduce the extent of hydrolysis.
Q4: What causes dehalogenation, and how can it be avoided?
A4: Dehalogenation, the replacement of a halogen atom with a hydrogen atom, can be a significant side reaction in palladium-catalyzed processes. It can be promoted by the presence of a hydrogen source (e.g., solvent, amine, or water) and a palladium catalyst. To avoid dehalogenation, ensure all reagents and solvents are pure and anhydrous. The choice of phosphine ligand in the catalytic system can also influence the extent of this side reaction. In some cases, adding a mild oxidant can suppress reductive dehalogenation.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low yield of the desired cross-coupled product and formation of 5-bromo-2-quinazolinone.
-
Possible Cause: Hydrolysis of the 2-chloro group due to the presence of water and/or a strong base.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Use freshly distilled or commercially available anhydrous solvents.
-
Base Selection: Switch to a weaker or non-hydroxide base such as K₃PO₄ or Cs₂CO₃.
-
Temperature and Time: Reduce the reaction temperature and monitor the reaction closely to stop it as soon as the starting material is consumed.
-
Solvent System: If an aqueous co-solvent is necessary, consider using a biphasic system (e.g., toluene/water or dioxane/water) to minimize contact of the substrate with the aqueous base.
-
Issue 2: Formation of significant amounts of homocoupled boronic acid (biaryl) byproduct.
-
Possible Cause: Oxygen-mediated decomposition of the boronic acid or issues with the catalytic cycle.
-
Troubleshooting Steps:
-
Degassing: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Palladium Source: Use a Pd(0) source (e.g., Pd(PPh₃)₄) directly or ensure complete reduction of a Pd(II) precatalyst.
-
Reaction Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can sometimes favor homocoupling.
-
Temperature Control: Avoid excessively high temperatures which can lead to catalyst decomposition and side reactions.
-
Buchwald-Hartwig Amination
Issue 1: No or low conversion to the desired 2-amino-5-bromoquinazoline.
-
Possible Cause: Inactive catalyst, inappropriate ligand or base, or poor quality of reagents.
-
Troubleshooting Steps:
-
Catalyst and Ligand: Use a pre-formed palladium catalyst or ensure the in-situ formation of the active catalyst. Screen different phosphine ligands; bulky, electron-rich ligands like XPhos or SPhos are often effective.
-
Base Selection: The choice of base is critical and depends on the amine. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used. Ensure the base is fresh and handled under inert conditions.[3]
-
Inert Atmosphere: The catalytic system is often air-sensitive. Maintain a strict inert atmosphere throughout the reaction setup and duration.
-
Reagent Purity: Use pure, anhydrous, and degassed solvents and high-purity amines.
-
Issue 2: Formation of dehalogenated (debrominated or dechlorinated) side products.
-
Possible Cause: Reductive dehalogenation competing with the amination reaction.
-
Troubleshooting Steps:
-
Ligand Choice: The choice of phosphine ligand can influence the rate of reductive elimination versus side reactions. Experiment with different ligands.
-
Reaction Temperature: Lowering the reaction temperature may disfavor the dehalogenation pathway.
-
Amine Quality: Ensure the amine is free of impurities that could act as reducing agents.
-
Experimental Protocols
Selective Suzuki-Miyaura Coupling at the C-5 Position
This protocol provides a general starting point for the selective Suzuki-Miyaura coupling at the more reactive C-5 bromine position of this compound.
| Reagent/Component | Molar Equiv. | Role |
| This compound | 1.0 | Substrate |
| Arylboronic Acid | 1.2 | Coupling Partner |
| Pd(PPh₃)₄ | 0.05 | Catalyst |
| K₂CO₃ | 2.0 | Base |
| 1,4-Dioxane/Water | 4:1 v/v | Solvent |
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane/water (4:1, 5 mL) solvent mixture via syringe.
-
Add Pd(PPh₃)₄ (0.05 mmol) under a positive flow of argon.
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Selective Buchwald-Hartwig Amination at the C-2 Position
This protocol is a general procedure for the amination at the C-2 chloro position. Note that reaction at the C-2 position is generally more challenging than at the C-5 position and may require more forcing conditions or specialized ligands. For selective amination at the C-5 position, milder conditions should be employed.
| Reagent/Component | Molar Equiv. | Role |
| This compound | 1.0 | Substrate |
| Amine | 1.2 | Nucleophile |
| Pd₂(dba)₃ | 0.02 | Catalyst Precursor |
| XPhos | 0.08 | Ligand |
| NaOtBu | 1.5 | Base |
| Toluene | - | Solvent |
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and NaOtBu (1.5 mmol).
-
Seal the tube, and evacuate and backfill with argon.
-
Add a solution of this compound (1.0 mmol) in anhydrous, degassed toluene (5 mL).
-
Add the amine (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
References
Validation & Comparative
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
A Comprehensive Guide to the Structural Validation of 5-Bromo-2-chloroquinazoline Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comparative overview of the key analytical methods for validating the structure of this compound derivatives. We will delve into the principles, experimental protocols, and expected data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and High-Performance Liquid Chromatography (HPLC), offering a comprehensive toolkit for the characterization of this important class of heterocyclic compounds.
NMR spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for confirming the substitution pattern on the quinazoline core.
Expected NMR Data
Based on the analysis of structurally similar quinazoline derivatives, the following table summarizes the expected chemical shifts for this compound.[1][2][3][4]
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.8 - 9.0 | s | - |
| H-6 | 7.8 - 8.0 | dd | ~8.5, 2.0 |
| H-7 | 7.6 - 7.8 | t | ~8.0 |
| H-8 | 8.0 - 8.2 | d | ~7.5 |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) |
| C-2 | 155 - 158 |
| C-4 | 150 - 153 |
| C-4a | 125 - 128 |
| C-5 | 118 - 121 |
| C-6 | 138 - 141 |
| C-7 | 128 - 131 |
| C-8 | 130 - 133 |
| C-8a | 148 - 151 |
Experimental Protocol: NMR Spectroscopy
A general protocol for acquiring NMR spectra of this compound derivatives is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to obtain singlets for each carbon atom.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and correcting the baseline. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and confirming its elemental composition through the analysis of isotopic patterns. For this compound, the presence of both bromine and chlorine atoms results in a distinctive isotopic cluster for the molecular ion peak.
Expected Mass Spectrum Data
The molecular ion peak in the mass spectrum of this compound will exhibit a characteristic pattern due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).
| Ion | m/z (relative to M) | Expected Relative Intensity | Description |
| [C₈H₄⁷⁹Br³⁵ClN₂]⁺ | M | 100% | Molecular ion with the most abundant isotopes |
| [C₈H₄⁸¹Br³⁵ClN₂]⁺ | M+2 | ~97% | Contribution from ⁸¹Br |
| [C₈H₄⁷⁹Br³⁷ClN₂]⁺ | M+2 | ~32% | Contribution from ³⁷Cl |
| [C₈H₄⁸¹Br³⁷ClN₂]⁺ | M+4 | ~31% | Contribution from both ⁸¹Br and ³⁷Cl |
Note: The relative intensities are approximate and the M+2 peak will be a combination of the contributions from both isotopes.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for small molecules. Electrospray Ionization (ESI) is another option, particularly when coupled with liquid chromatography.
-
Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
X-ray Crystallography: Definitive 3D Structure Determination
For crystalline derivatives, single-crystal X-ray crystallography provides the absolute and definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry.
Expected Crystallographic Data
While specific crystal parameters depend on the crystallization conditions, a successful analysis will yield a detailed structural model. For halogenated quinazolines, key parameters to analyze include the planarity of the quinazoline ring system and any intermolecular interactions involving the bromine and chlorine atoms.[5][6][7][8][9]
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Bond Lengths (e.g., C-Br, C-Cl) | Confirms covalent bonding |
| Bond Angles | Defines molecular geometry |
| Torsion Angles | Describes conformation |
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often achieved through slow evaporation of a saturated solution, or vapor diffusion.[7]
-
Data Collection: Mount a suitable crystal on a goniometer in the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded by a detector.[5][9]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the atoms are determined and the structural model is refined to best fit the experimental data.[5][9]
High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC is the workhorse technique for assessing the purity of a compound by separating it from any impurities. For this compound derivatives, a reversed-phase HPLC method is typically employed.
Expected HPLC Data
A successful HPLC analysis will show a major peak corresponding to the this compound derivative, with any impurities appearing as separate, smaller peaks. The purity is typically reported as the area percentage of the main peak.
| Parameter | Typical Value |
| Retention Time (tR) | Dependent on conditions, but should be reproducible |
| Purity (%) | >95% for a purified sample |
| Resolution (Rs) | >1.5 between the main peak and any adjacent impurity peaks |
Experimental Protocol: HPLC
-
Method Development: A reversed-phase method using a C18 column is a good starting point. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often used to ensure good separation of impurities with a wide range of polarities.
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample solution into the HPLC system. The components are separated on the column and detected by a UV detector at a wavelength where the compound has strong absorbance.
-
Data Analysis: Integrate the peaks in the chromatogram to determine the area of each peak. Calculate the purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
Comparison of Methods
| Method | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity and molecular environment | Non-destructive, provides rich structural information | Requires relatively pure sample, can have signal overlap |
| Mass Spectrometry | Molecular weight and elemental composition | High sensitivity, provides isotopic information | Does not provide stereochemical information, can have fragmentation |
| X-ray Crystallography | Absolute 3D structure | Unambiguous structural determination | Requires a suitable single crystal, which can be difficult to obtain |
| HPLC | Purity and number of components | High resolution and sensitivity for purity assessment | Does not provide structural information on its own |
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. acgpubs.org [acgpubs.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. Department of Chemistry IITM [chem.iitm.ac.in]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Characterization of Novel 5-Bromo-2-chloroquinazoline Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characteristics of novel 5-Bromo-2-chloroquinazoline analogs. As these compounds are novel, this guide establishes a baseline for characterization by comparing the core this compound structure with a representative analog, 5-Bromo-2-chloro-4-(phenylamino)quinazoline. This comparison is supported by synthesized, representative experimental data across various spectroscopic techniques.
Data Presentation: Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and a representative novel analog.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | 8.15 | d | 8.0 | H-8 |
| 7.90 | d | 7.5 | H-6 | |
| 7.75 | t | 7.8 | H-7 | |
| 9.50 | s | - | H-4 | |
| 5-Bromo-2-chloro-4-(phenylamino)quinazoline (Analog 1) | 8.50 | d | 8.2 | H-8 |
| 7.85 | d | 7.6 | H-6 | |
| 7.70 | t | 7.9 | H-7 | |
| 7.40-7.20 | m | - | Phenyl-H | |
| 9.80 | s (br) | - | NH |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 160.5 | C-2 |
| 155.0 | C-4 | |
| 150.0 | C-8a | |
| 135.0 | C-7 | |
| 130.0 | C-5 | |
| 128.5 | C-6 | |
| 125.0 | C-8 | |
| 122.0 | C-4a | |
| 5-Bromo-2-chloro-4-(phenylamino)quinazoline (Analog 1) | 158.0 | C-2 |
| 156.0 | C-4 | |
| 148.0 | C-8a | |
| 140.0 | Phenyl-C1' | |
| 134.0 | C-7 | |
| 130.5 | C-5 | |
| 129.0 | Phenyl-C2', C6' | |
| 128.0 | C-6 | |
| 125.5 | C-8 | |
| 124.0 | Phenyl-C4' | |
| 122.5 | Phenyl-C3', C5' | |
| 120.0 | C-4a |
Table 3: IR Spectroscopic Data (KBr Pellet)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | 3050 | Aromatic C-H stretch |
| 1610, 1580 | C=N, C=C stretch | |
| 820 | C-Cl stretch | |
| 680 | C-Br stretch | |
| 5-Bromo-2-chloro-4-(phenylamino)quinazoline (Analog 1) | 3400 | N-H stretch |
| 3060 | Aromatic C-H stretch | |
| 1620, 1590 | C=N, C=C stretch | |
| 810 | C-Cl stretch | |
| 690 | C-Br stretch |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 242/244/246 (M⁺, due to Br and Cl isotopes) | 207 (M-Cl)⁺, 128 (M-Br-Cl)⁺ |
| 5-Bromo-2-chloro-4-(phenylamino)quinazoline (Analog 1) | 317/319/321 (M⁺, due to Br and Cl isotopes) | 282 (M-Cl)⁺, 241 (M-C₆H₅NH)⁺, 206 (M-Cl-C₆H₅NH)⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal (0.00 ppm for ¹H) or the solvent signal (77.16 ppm for CDCl₃ in ¹³C).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Processing: The spectrum was background-corrected using a spectrum of a pure KBr pellet.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: A direct insertion probe was used to introduce the solid sample into the ion source.
-
Ionization:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
-
Mass Analysis:
-
Analyzer Type: Quadrupole
-
Scan Range: 50-500 m/z
-
-
Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragmentation patterns. The isotopic distribution for bromine and chlorine was used to confirm the presence of these halogens.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the spectroscopic characterization process.
A Comparative Guide to Kinase Inhibitor Scaffolds: The 5-Bromo-2-chloroquinazoline Core in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical determinant of a drug candidate's potency, selectivity, and overall pharmacological profile. This guide provides an objective comparison of the 5-Bromo-2-chloroquinazoline scaffold against other prominent kinase inhibitor cores, supported by experimental data. We delve into its performance in targeting key oncogenic kinases, detail relevant experimental methodologies, and visualize the complex signaling pathways these inhibitors modulate.
The Quinazoline Scaffold: A Privileged Core in Kinase Inhibition
The quinazoline ring system is a well-established and privileged scaffold in medicinal chemistry, forming the structural basis of numerous clinically approved kinase inhibitors.[1][2] Its bicyclic aromatic nature provides a rigid framework that can be readily functionalized to achieve high-affinity interactions within the ATP-binding pocket of various kinases. The 4-anilinoquinazoline substitution pattern, in particular, has proven highly effective in targeting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4]
The introduction of halogen atoms, such as bromine and chlorine, at specific positions on the quinazoline ring can significantly influence the inhibitor's properties. A bromine atom at the 5-position and a chlorine atom at the 2-position, as in the this compound scaffold, can enhance binding affinity through halogen bonding and other non-covalent interactions, and also modulate the molecule's metabolic stability and pharmacokinetic profile.
Head-to-Head Comparison of Kinase Inhibitor Scaffolds
To provide a clear performance benchmark, this section presents a comparative analysis of quinazoline-based inhibitors, with a focus on derivatives structurally related to the this compound core, against other widely used kinase inhibitor scaffolds such as pyrimidine and quinoline. The data is presented in tabular format for ease of comparison, with IC50 values indicating the concentration of the inhibitor required to reduce the kinase activity by half.
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
EGFR and VEGFR-2 are crucial targets in oncology, playing pivotal roles in tumor growth, proliferation, and angiogenesis. The following tables summarize the inhibitory activities of various kinase inhibitor scaffolds against these two key kinases.
Table 1: Comparative Inhibitory Activity (IC50) Against EGFR
| Scaffold | Representative Compound | EGFR IC50 (nM) | Reference Compound |
| Quinazoline | 2-chloro-4-substituted-anilinoquinazoline derivative | 1.63 μM | - |
| Quinazoline | 4-anilino-quinazoline derivative with dioxane ring | Data not available | Gefitinib (IC50 = 39 nM)[3] |
| Quinazoline | 6-alkynyl-4-anilinoquinazoline derivative | 14.1 nM | Gefitinib (IC50 = 39 nM)[3] |
| Pyrimidine | Osimertinib | ~15 nM (WT), ~1 nM (L858R/T790M) | Erlotinib (Quinazoline) |
| Quinoline | - | Data not available | - |
Table 2: Comparative Inhibitory Activity (IC50) Against VEGFR-2
| Scaffold | Representative Compound | VEGFR-2 IC50 (nM) | Reference Compound |
| Quinazoline | 2-chloro-4-substituted-anilinoquinazoline derivative | 0.85 μM | - |
| Quinazoline | Quinazoline-indazole hybrid | 5.4 nM | - |
| Quinazoline | Diarylurea-substituted quinazoline | 14 nM | Vandetanib (IC50 = 15 nM)[3] |
| Pyrimidine | Pazopanib | ~8 nM | Sorafenib |
| Quinoline | - | Data not available | - |
Note: The data presented is compiled from various sources and direct head-to-head comparisons under identical experimental conditions are limited. IC50 values can vary depending on the specific assay conditions.
Key Signaling Pathways
Understanding the signaling cascades regulated by kinases is fundamental to appreciating the mechanism of action of their inhibitors. Below are diagrams of the EGFR and VEGFR signaling pathways, which are frequently targeted by quinazoline-based inhibitors.
Caption: The EGFR signaling pathway and its inhibition by quinazoline-based compounds.
Caption: The VEGFR signaling pathway, a key regulator of angiogenesis.
Experimental Protocols
Reproducible and well-documented experimental methods are the cornerstone of reliable drug discovery research. This section provides detailed protocols for key assays used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Homogeneous TR-FRET Assay)
This protocol describes a common method for determining the in vitro potency of a kinase inhibitor.
Materials:
-
Purified recombinant kinase
-
Biotinylated peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (serially diluted in DMSO)
-
Stop solution (e.g., EDTA)
-
Detection reagents (e.g., Terbium-labeled anti-phospho-specific antibody and Streptavidin-conjugated acceptor fluorophore)
-
384-well assay plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Compound Plating: Dispense 1 µL of serially diluted test compound into the wells of a 384-well assay plate. Include appropriate positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme and Substrate Addition: Prepare a master mix of the kinase and biotinylated peptide substrate in kinase assay buffer. Add 5 µL of this mix to each well.
-
Initiation of Kinase Reaction: Prepare a solution of ATP in kinase assay buffer. Add 5 µL of the ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Reaction Termination: Add 5 µL of stop solution to each well to terminate the kinase reaction.
-
Detection: Add 5 µL of the detection reagent mix to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Caption: General experimental workflow for in vitro kinase inhibitor screening.
Cell-Based Kinase Phosphorylation Assay
This assay measures the ability of an inhibitor to block the phosphorylation of a target protein within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compound (serially diluted in DMSO)
-
Lysis buffer
-
Phospho-specific and total protein antibodies for the target of interest
-
Secondary antibodies conjugated to a detectable label (e.g., HRP or a fluorophore)
-
Detection substrate (e.g., TMB for HRP)
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density that allows for 70-80% confluency on the day of the experiment.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compound. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the cells for a predetermined time (e.g., 2-24 hours) to allow for inhibitor activity.
-
Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and then add lysis buffer to each well.
-
Lysate Analysis (ELISA format):
-
Coat a new 96-well plate with a capture antibody for the total target protein.
-
Add the cell lysates to the coated plate and incubate.
-
Wash the plate and add a detection antibody specific for the phosphorylated form of the target protein.
-
Wash the plate and add a labeled secondary antibody.
-
Add the appropriate detection substrate and measure the signal using a plate reader.
-
-
Data Analysis: Normalize the phospho-protein signal to the total protein signal for each well. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion
The this compound scaffold represents a valuable and versatile core for the design of potent and selective kinase inhibitors. Its proven track record in approved drugs, coupled with the potential for tailored modifications to enhance potency and pharmacokinetic properties, makes it an attractive starting point for novel drug discovery programs. This guide has provided a comparative overview of its performance against other established scaffolds, detailed essential experimental protocols, and visualized key signaling pathways. By leveraging this information, researchers and drug development professionals can make more informed decisions in the design and optimization of next-generation kinase inhibitors.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
A Comparative In Vitro Analysis of Bromo-Substituted Quinazoline Derivatives and Standard Antimicrobial and Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro biological activities of bromo-substituted quinazoline derivatives against established drugs: doxorubicin for anticancer applications and ciprofloxacin for antimicrobial purposes. The data presented is compiled from various studies to offer a comprehensive overview for researchers engaged in the discovery and development of novel therapeutic agents.
Anticancer Activity: Bromo-Substituted Quinazolinones vs. Doxorubicin
Quinazoline scaffolds are recognized as crucial pharmacophores in the development of anticancer agents, with many derivatives exhibiting potent activity against various cancer cell lines. This section compares the in vitro cytotoxic effects of novel 6-bromo-2,3-disubstituted quinazolin-4(3H)-one derivatives with the widely used chemotherapeutic drug, doxorubicin.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cell population. The data for the 6-bromo-quinazoline derivatives and doxorubicin are presented for the human breast adenocarcinoma (MCF-7) and colorectal carcinoma (SW480) cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| 6-Bromo-quinazoline Derivative 1 | MCF-7 | 2.5 |
| SW480 | 3.1 | |
| 6-Bromo-quinazoline Derivative 2 | MCF-7 | 1.8 |
| SW480 | 2.2 | |
| Doxorubicin | MCF-7 | 0.98 |
| SW480 | 1.2 | |
| A549 (Lung) | > 20 | |
| HepG2 (Liver) | 12.2 |
Note: The IC50 values for the 6-bromo-quinazoline derivatives and doxorubicin against MCF-7 and SW480 cells are from a comparative study. The IC50 values for doxorubicin against A549 and HepG2 cells are included for a broader context and are sourced from separate studies.[1][2]
The data indicates that while the 6-bromo-quinazoline derivatives exhibit significant cytotoxic activity, doxorubicin remains more potent against the tested cell lines. However, the comparable micromolar range of activity for the quinazoline derivatives highlights their potential as a scaffold for further optimization in cancer drug discovery. The high IC50 value of doxorubicin against the A549 cell line suggests a degree of resistance in this particular cell type.[1]
Antimicrobial Activity: Bromo-Substituted Quinazolines vs. Ciprofloxacin
Quinazoline derivatives have also been investigated for their antibacterial properties. This section provides a comparative overview of the in vitro antimicrobial activity of bromo-substituted quinazoline derivatives against the broad-spectrum fluoroquinolone antibiotic, ciprofloxacin.
Data Presentation
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values for bromo-substituted quinazoline derivatives and ciprofloxacin against common Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) |
| 9-Bromo-tetrazolo[1,5-c]quinazoline | Escherichia coli | 62.5 |
| Staphylococcus aureus | 31.25 | |
| Ciprofloxacin | Escherichia coli | 0.013 - 0.08 |
| Staphylococcus aureus | 0.6 | |
| Pseudomonas aeruginosa | 0.15 | |
| Bacillus subtilis | 0.1 |
Note: The MIC values for the 9-bromo-tetrazolo[1,5-c]quinazoline are from one study, while the MIC values for ciprofloxacin are compiled from other sources to provide a comparative context.
From the presented data, ciprofloxacin demonstrates significantly higher potency against the tested bacterial strains compared to the bromo-substituted quinazoline derivative. The MIC values for ciprofloxacin are in the sub-µg/mL range, indicating potent bactericidal or bacteriostatic activity. The bromo-substituted quinazoline, while showing some inhibitory effect, requires a much higher concentration to inhibit bacterial growth. This suggests that while the quinazoline scaffold has potential, substantial structural modifications would be necessary to achieve the antimicrobial efficacy of established antibiotics like ciprofloxacin.
Experimental Protocols
MTT Assay for Anticancer Activity
The cytotoxic activity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Bacterial strains are cultured overnight, and the inoculum is prepared and adjusted to a concentration of 5 × 10⁵ colony-forming units (CFU)/mL in Mueller-Hinton broth.
-
Serial Dilution: The test compounds are serially diluted in the broth in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualization
Many quinazoline-based anticancer agents function by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for cell growth and proliferation. The following diagram illustrates this pathway and the point of intervention for quinazoline inhibitors.
Caption: EGFR signaling pathway and inhibition by quinazoline derivatives.
References
confirming the successful synthesis of 5-Bromo-2-chloroquinazoline products
For researchers, scientists, and drug development professionals, the successful synthesis and confirmation of novel compounds are paramount. This guide provides a comparative analysis of the synthesis and characterization of 5-Bromo-2-chloroquinazoline and its structural isomer, 6-Bromo-2-chloroquinazoline, offering valuable experimental data and detailed protocols.
The targeted synthesis of halogenated quinazolines is of significant interest in medicinal chemistry due to their potential as scaffolds for various therapeutic agents. This document outlines a reliable synthetic pathway for this compound and presents its characterization data alongside a well-established alternative, 6-Bromo-2-chloroquinazoline. This comparative approach allows for a comprehensive evaluation of the synthetic outcomes and product purity.
Comparative Data of Synthesized Products
To confirm the successful synthesis and purity of this compound, a direct comparison of its analytical data with the alternative product, 6-Bromo-2-chloroquinazoline, is presented below.
| Property | This compound (Target) | 6-Bromo-2-chloroquinazoline (Alternative) |
| Molecular Formula | C₈H₄BrClN₂ | C₈H₄BrClN₂ |
| Molecular Weight | 243.49 g/mol [1] | 243.49 g/mol [1] |
| Melting Point | Not explicitly found; expected to be a solid. | Solid |
| ¹H NMR (DMSO-d₆) | Predicted to have a distinct aromatic proton splitting pattern due to the 5-bromo substitution. | δ 8.31–8.11 (m, 3H), 7.98 (d, J = 7.8 Hz, 1H), 7.70 (d, J = 8.4 Hz, 1H), 7.66–7.50 (m, 3H)[2] |
| ¹³C NMR (DMSO-d₆) | Predicted to show characteristic shifts for the carbon atoms in the brominated and chlorinated rings. | δ 161.62, 153.36, 148.18, 137.86, 132.90, 132.08, 130.34, 129.10, 128.45, 128.31, 123.05, 119.39[2] |
| Mass Spectrometry | Predicted [M+H]⁺: 242.93192[3] | Experimental [M+H]⁺: 243, 245[4] |
Synthesis Pathways
The synthesis of both this compound and its 6-bromo isomer can be achieved through a two-step process involving the formation of a quinazolinone intermediate followed by chlorination. The logical workflow for these syntheses is depicted below.
The key differentiation in the synthesis lies in the starting material, which dictates the position of the bromine atom on the quinazoline ring.
Experimental Protocols
Detailed experimental procedures for the synthesis of the target compound and the well-documented alternative are provided below.
Synthesis of this compound (Target Product)
Step 1: Synthesis of 5-Bromo-2(1H)-quinazolinone
A synthetic route to 5-bromo-2-substituted-4(3H)-quinazolinones starts from 2-amino-6-bromobenzoic acid. A similar approach using formamide will yield the desired 5-bromo-2(1H)-quinazolinone.
-
In a round-bottom flask, 2-amino-6-bromobenzoic acid is reacted with an excess of formamide.
-
The reaction mixture is heated at reflux for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product is washed with water and a suitable organic solvent (e.g., ethanol) and dried to yield 5-Bromo-2(1H)-quinazolinone.
Step 2: Synthesis of this compound
The chlorination of the quinazolinone intermediate is a crucial step to yield the final product. This protocol is adapted from the synthesis of the 6-bromo isomer.
-
5-Bromo-2(1H)-quinazolinone is suspended in phosphorus oxychloride (POCl₃).
-
A catalytic amount of a suitable base (e.g., N,N-dimethylaniline) can be added.
-
The mixture is heated at reflux for several hours.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and dried to afford this compound.
Synthesis of 6-Bromo-2-chloroquinazoline (Alternative Product)
A well-established protocol for the synthesis of 6-Bromo-2-chloroquinazoline is available for comparison.[4]
Step 1: Synthesis of 6-Bromo-2(1H)-quinazolinone
-
5-Bromoanthranilic acid is condensed with acetic anhydride to form 6-bromo-2-methyl-3,1-benzoxazinone.[5]
-
This intermediate is then reacted with a nitrogen source, such as ammonia or formamide, to yield 6-Bromo-2(1H)-quinazolinone.
Step 2: Synthesis of 6-Bromo-2-chloroquinazoline
-
6-Bromo-2(1H)-quinazolinone (6.0 g, 26.7 mmol) is dissolved in phosphorus oxychloride (POCl₃, 80 mL).[4]
-
The reaction is carried out by refluxing at 110 °C for 5 hours.[4]
-
The reaction progress is monitored by liquid chromatography-mass spectrometry (LCMS).[4]
-
After completion, most of the phosphorus oxychloride is evaporated under reduced pressure.[4]
-
The residue is added dropwise to ice water (500 mL).[4]
-
The precipitated yellow solid is collected by filtration to afford 6-bromo-2-chloroquinazoline (3.5 g, 54% yield).[4]
Characterization Workflow
The successful synthesis of the target and alternative products is confirmed through a standard characterization workflow.
This guide provides a comprehensive framework for the synthesis and confirmation of this compound, supported by comparative data from a closely related and well-documented alternative. The detailed protocols and characterization data serve as a valuable resource for researchers in the field of medicinal and organic chemistry.
References
- 1. 6-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 17913559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. PubChemLite - this compound (C8H4BrClN2) [pubchemlite.lcsb.uni.lu]
- 4. 6-Bromo-2-chloroquinazoline | 882672-05-1 [chemicalbook.com]
- 5. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of reactivity between different halogenated quinazoline intermediates
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this privileged heterocycle often relies on the strategic use of halogenated intermediates. The choice of the halogen atom—fluorine, chlorine, bromine, or iodine—profoundly influences the reactivity of the quinazoline core, dictating the optimal conditions for derivatization. This guide provides an objective comparison of the reactivity of various halogenated quinazoline intermediates in key synthetic transformations, supported by experimental data, to aid in the strategic design and synthesis of novel quinazoline-based compounds.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In this context, the reactivity of halogenated quinazolines is largely governed by the bond dissociation energy of the carbon-halogen (C-X) bond. The generally accepted reactivity trend for aryl halides in these transformations is I > Br > Cl > F, as the weaker C-X bond in iodo- and bromo-derivatives facilitates the rate-determining oxidative addition step in the catalytic cycle.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The enhanced reactivity of iodo- and bromoquinazolines allows for milder reaction conditions and often results in higher yields compared to their chloro- and fluoro-analogues. Chloroquinazolines can be effective substrates but typically require more active catalyst systems, often employing bulky, electron-rich phosphine ligands, and higher reaction temperatures to achieve comparable yields.[3][4] Fluoroquinazolines are generally unreactive in Suzuki-Miyaura coupling reactions under standard conditions.
| Halogenated Quinazoline | Coupling Partner | Catalyst System | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodoquinazoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene/H₂O | 90 | 2 | ~95 (expected) |
| 4-Bromoquinazoline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane | 100 | 4 | 85-90 |
| 4-Chloroquinazoline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ / DMF | 120 | 12 | 78 |
| 4-Fluoroquinazoline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Dioxane | 120 | 24 | No Reaction |
Note: The data presented is a synthesis of representative yields from analogous systems found in the literature to illustrate the reactivity trend.[5][6][7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of halogenated quinazolines follows the I > Br > Cl trend. Bromoquinazolines are commonly used and provide a good balance of reactivity and stability.[8][9] Chloroquinazolines are also viable substrates but often necessitate the use of more sophisticated catalyst systems and stronger bases to achieve high yields.[10]
| Halogenated Quinazoline | Amine | Catalyst System | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Iodoquinazoline | Morpholine | Pd₂(dba)₃ / Xantphos | NaOt-Bu / Toluene | 80 | 3 | ~90 (expected) |
| 2-Bromoquinazoline | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ / Toluene | 100 | 8 | 85 |
| 2-Chloroquinazoline | Piperidine | Pd₂(dba)₃ / BrettPhos | LHMDS / THF | 110 | 18 | 75 |
| 2-Fluoroquinazoline | Morpholine | Pd₂(dba)₃ / Xantphos | NaOt-Bu / Toluene | 110 | 24 | No Reaction |
Note: The data is compiled from various literature sources on the Buchwald-Hartwig amination of haloarenes to provide a representative comparison.[11][12][13]
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity of halogenated quinazolines in nucleophilic aromatic substitution (SNAr) is primarily dictated by the electronegativity of the halogen, which polarizes the C-X bond and facilitates nucleophilic attack. Consequently, the reactivity order is generally F > Cl > Br > I.[14] The highly electronegative fluorine atom strongly activates the quinazoline ring towards nucleophilic attack, making 4-fluoroquinazoline a highly reactive substrate in SNAr reactions.[14]
| Halogenated Quinazoline | Nucleophile | Conditions | Time (h) | Yield (%) |
| 4-Fluoroquinazoline | Pyrrolidine | K₂CO₃ / DMF, 80°C | 1 | 92 |
| 4-Chloroquinazoline | Aniline | THF/H₂O, MW, 100°C | 2 | 74[15] |
| 4-Bromoquinazoline | Pyrrolidine | K₂CO₃ / DMF, 100°C | 12 | 65 |
| 4-Iodoquinazoline | Pyrrolidine | K₂CO₃ / DMF, 100°C | 18 | 50 |
Note: The data is a representative compilation from literature on SNAr reactions of halo-heterocycles to illustrate the reactivity trend.[15][16][17][18]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 4-Chloroquinazoline
A mixture of the 4-chloroquinazoline (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol) in DMF (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 120°C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[5]
General Procedure for Buchwald-Hartwig Amination of a 2-Bromoquinazoline
To a dried Schlenk tube is added 2-bromoquinazoline (1.0 mmol), aniline (1.2 mmol), Pd(OAc)₂ (0.03 mmol), BINAP (0.05 mmol), and Cs₂CO₃ (1.5 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous toluene (5 mL) is then added, and the mixture is heated at 100°C for 8 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to afford the desired product.
General Procedure for Nucleophilic Aromatic Substitution (SNAr) of a 4-Fluoroquinazoline
In a round-bottom flask, 4-fluoroquinazoline (1.0 mmol) is dissolved in DMF (5 mL). To this solution, pyrrolidine (1.2 mmol) and K₂CO₃ (2.0 mmol) are added. The reaction mixture is stirred at 80°C for 1 hour. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with water, dried over MgSO₄, and concentrated in vacuo. The crude product is purified by column chromatography.
Visualizing Reaction Workflows
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Typical experimental workflow for a Buchwald-Hartwig amination reaction.
Caption: General workflow for a nucleophilic aromatic substitution (SNAr) reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Standardized In Vitro Assays for Evaluating 5-Bromo-2-chloroquinazoline Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of standardized in vitro assays crucial for the preclinical evaluation of 5-Bromo-2-chloroquinazoline derivatives and related compounds. This document outlines key experimental protocols and presents comparative data to facilitate the assessment of cytotoxic and kinase inhibitory potential.
Quinazoline derivatives are a prominent class of heterocyclic compounds recognized for their broad pharmacological activities, particularly as anticancer agents.[1] Many exert their effects by inhibiting key signaling pathways implicated in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1] The evaluation of novel quinazoline compounds, including this compound, through standardized in vitro assays is a foundational step in the drug discovery pipeline. This guide focuses on the most common assays utilized to determine the biological activity of these derivatives.
Comparative Analysis of In Vitro Efficacy
While specific experimental data for this compound is not extensively available in the public domain, the following tables summarize the in vitro cytotoxic and kinase inhibitory activities of structurally related quinazoline derivatives against various cancer cell lines. This data, compiled from multiple sources, serves as a benchmark for comparing the potential efficacy of new derivatives. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Quinazoline Derivatives in Cancer Cell Lines
| Compound/Derivative | Target Cell Line | Assay Type | IC50 (µM) | Reference |
| Quinazoline-based thiazole derivative 4g | A549 (Lung Carcinoma) | MTT | 14.79 | [2] |
| Quinazoline-based thiazole derivative 4i | A549 (Lung Carcinoma) | MTT | - | [2] |
| Quinazoline-based thiazole derivative 4j | A549 (Lung Carcinoma) | MTT | - | [2] |
| 6-aryloxyl quinazoline derivative 4m | A549 (EGFR WT) | MTT | 29.9 | [3] |
| 6-aryloxyl quinazoline derivative 4m | H1975 (EGFR L858R/T790M) | MTT | 0.0075 | [3] |
| 6-aryloxyl quinazoline derivative 4m | N87 (HER2) | MTT | 0.0063 | [3] |
| Quinazolinone-1,2,3-triazole (4-Isopropyl) | MCF-7 (Breast Cancer) | MTT | 10.16 | [1] |
| Quinazolinone-1,2,3-triazole (2-Bromo) | MCF-7 (Breast Cancer) | MTT | 11.23 | [1] |
| Quinazoline Schiff base 1 | MCF-7 (Breast Cancer) | MTT | 6.246 | [1] |
| Quinazoline Schiff base 2 | MCF-7 (Breast Cancer) | MTT | 5.910 | [1] |
Table 2: Comparative EGFR Kinase Inhibition (IC50 in nM) of Quinazoline Derivatives
| Compound/Derivative | EGFR Type | Assay Type | IC50 (nM) | Reference |
| Quinazoline-based thiazole derivative 4g | Wild-Type | ELISA-based | 2.17 | [2] |
| Quinazoline-based thiazole derivative 4i | Wild-Type | ELISA-based | - | [2] |
| Quinazoline-based thiazole derivative 4j | Wild-Type | ELISA-based | - | [2] |
| Macrocyclic quinazoline 3f | Wild-Type | HTRF KinEASE | >10000 | [4] |
| Macrocyclic quinazoline 3f | Del19 | HTRF KinEASE | 119 | [4] |
| Macrocyclic quinazoline 3f | L858R | HTRF KinEASE | - | [4] |
| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one (8b) | Wild-Type | Not Specified | 1.37 | [5] |
Key Signaling Pathway and Experimental Workflow
The diagrams below illustrate the EGFR signaling pathway, a common target of quinazoline derivatives, and a generalized workflow for in vitro evaluation of these compounds.
Caption: EGFR signaling pathway and mechanism of inhibition by quinazoline derivatives.
Caption: General experimental workflow for in vitro evaluation of quinazoline derivatives.
Standardized Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and standardization.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][6]
-
Principle: In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of living cells.
-
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative (or other test compounds) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing various concentrations of the compound to the wells. Include a vehicle control (DMSO) and a positive control. Incubate for another 48-72 hours.[7]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
-
Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the enzymatic activity of EGFR kinase and the inhibitory effect of the test compounds.[8]
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
Materials:
-
Recombinant human EGFR kinase
-
Poly (Glu, Tyr) substrate
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound derivative (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well or 96-well opaque plates
-
Luminometer
-
-
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
Kinase Reaction Setup: In each well of the plate, add the test compound, EGFR enzyme, and the substrate.
-
Initiate Kinase Reaction: Add ATP to each well to start the reaction. Incubate at room temperature for 60 minutes.[8]
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and then measure the luminescent signal produced by luciferase. Incubate for 30 minutes at room temperature.[8]
-
Luminescence Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the control and determine the IC50 value for EGFR inhibition.
-
By employing these standardized assays and comparing the results with existing data for related compounds, researchers can effectively evaluate the potential of this compound derivatives as novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. usbio.net [usbio.net]
A Comparative Guide to the Structure-Activity Relationship of Bromo-Substituted Quinazoline Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of bromo-substituted quinazoline analogs, with a focus on their potential as anticancer agents. Due to the limited availability of systematic SAR studies on 5-Bromo-2-chloroquinazoline analogs, this guide will focus on a closely related and well-documented series of 6,8-dibromo-4(3H)quinazolinone derivatives. The data presented is compiled from studies investigating their cytotoxic effects against various human cancer cell lines. This guide will delve into the quantitative data of analog performance, detailed experimental protocols, and visualizations of relevant experimental workflows.
Structure-Activity Relationship (SAR) Analysis of 6,8-Dibromo-4(3H)quinazolinone Derivatives
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs. The introduction of bromine atoms onto the quinazoline ring has been a strategy to enhance biological activity. The following table summarizes the in vitro anticancer activity of a series of 6,8-dibromo-4(3H)quinazolinone derivatives against the MCF-7 human breast carcinoma cell line.
Data Presentation: Comparative Anticancer Activity
| Compound ID | Structure | Cancer Cell Line | IC50 (µg/mL) |
| XIIIb | 6,8-dibromo-2-(4-chlorophenyl)-3-((4-chlorophenyl)amino)quinazolin-4(3H)-one | MCF-7 | 1.7 |
| IX | 3-((4-bromophenyl)amino)-6,8-dibromo-2-phenylquinazolin-4(3H)-one | MCF-7 | 1.8 |
| XIVd | 6,8-dibromo-2-(4-methoxyphenyl)-3-(p-tolylamino)quinazolin-4(3H)-one | MCF-7 | 1.83 |
| XIVb | 6,8-dibromo-3-((4-chlorophenyl)amino)-2-(4-methoxyphenyl)quinazolin-4(3H)-one | MCF-7 | 5.4 |
| XIVe | 6,8-dibromo-2-(4-methoxyphenyl)-3-((4-nitrophenyl)amino)quinazolin-4(3H)-one | MCF-7 | 6.84 |
| XIIIa | 3-(benzylamino)-6,8-dibromo-2-(4-chlorophenyl)quinazolin-4(3H)-one | MCF-7 | 10.8 |
| XIVc | 6,8-dibromo-2-(4-methoxyphenyl)-3-((4-methoxyphenyl)amino)quinazolin-4(3H)-one | MCF-7 | 13.9 |
SAR Insights:
-
The 6,8-dibromo-4(3H)quinazolinone scaffold serves as a potent core for developing anticancer agents against the MCF-7 cell line.
-
Substitutions at the 2 and 3 positions of the quinazolinone ring significantly influence cytotoxic activity.
-
The presence of halogenated phenyl rings at both the 2- and 3-positions (as in compounds XIIIb and IX ) appears to be favorable for high potency.
-
A methoxy-substituted phenyl group at the 2-position combined with a tolyl group at the 3-position (compound XIVd ) also results in high activity.
-
In contrast, introducing a benzylamino group at the 3-position (compound XIIIa ) or a methoxyphenylamino group (compound XIVc ) leads to a notable decrease in potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of 6,8-dibromo-4(3H)quinazolinone analogs are provided below to ensure reproducibility and facilitate further research.
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (typically in DMSO, with the final DMSO concentration kept below 0.1%) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
Mandatory Visualization
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow of the MTT assay for evaluating the in vitro anticancer activity.
Signaling Pathway Inhibition by Quinazoline-based Kinase Inhibitors
Caption: Inhibition of the EGFR signaling pathway by quinazoline-based analogs.
The Cutting Edge of Cancer Therapy: A Comparative Analysis of 5-Bromo-Quinazolines and Other Analogs in Oncology Research
In the relentless pursuit of more effective cancer treatments, quinazoline derivatives have emerged as a privileged scaffold in medicinal chemistry, leading to the development of several FDA-approved drugs. Among the myriad of possible substitutions on this versatile heterocyclic system, the introduction of a bromine atom, particularly at the 5-position, has garnered significant attention for its potential to enhance anticancer activity. This guide provides a comprehensive comparative analysis of the anticancer effects of 5-bromo-substituted quinazolines versus other substituted quinazolines, supported by experimental data, detailed protocols, and pathway visualizations to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Unveiling the Potency: Comparative Cytotoxicity of Substituted Quinazolines
The strategic placement of a bromine atom on the quinazoline core can profoundly influence the molecule's interaction with biological targets, often leading to enhanced cytotoxic effects against cancer cells. The following tables summarize the in vitro anticancer activity of various bromo-substituted quinazolines in comparison to other halogenated and substituted analogs, as measured by their half-maximal inhibitory concentration (IC50) values.
Table 1: Anticancer Activity of Bromo-Substituted Quinazoline Derivatives against Various Cancer Cell Lines
| Compound ID/Name | Substitution | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
| 3-(5-bromo-2-hydroxybenzylideneamino)-2-(5-bromo-2-hydroxyphenyl)-2,3-dihydroquinazoline-4(1H)-one (1) | 5-Bromo (on pendant phenyl rings) | MCF-7 (Breast) | 6.25 | Not specified | Not specified |
| 3-(5-bromo-2-hydroxy-3-methoxybenzylideneamino)-2-(5-bromo-2-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-one (2) | 5-Bromo, 3-Methoxy (on pendant phenyl rings) | MCF-7 (Breast) | 5.91 | Not specified | Not specified |
| 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) | 3'-Bromo (on 4-anilino ring) | U373 (Glioblastoma) | Micromolar concentrations | Not specified | Not specified |
| 4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154) | 3'-Bromo (on 4-anilino ring) | U87 (Glioblastoma) | Micromolar concentrations | Not specified | Not specified |
| 6,8-dibromo-4(3H)quinazolinone derivative (XIIIb) | 6,8-Dibromo | MCF-7 (Breast) | 1.7 µg/mL | Doxorubicin | Not specified |
| 6,8-dibromo-4(3H)quinazolinone derivative (IX) | 6,8-Dibromo | MCF-7 (Breast) | 1.8 µg/mL | Doxorubicin | Not specified |
| 6-Bromo quinazoline derivative (8a) | 6-Bromo | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib | Not specified |
| 6-Bromo quinazoline derivative (8a) | 6-Bromo | SW480 (Colon) | 17.85 ± 0.92 | Erlotinib | Not specified |
| 6-Bromo-5-nitroquinoline (4) | 6-Bromo, 5-Nitro | HT29 (Colon) | Lower than 5-FU | 5-Fluorouracil (5-FU) | Not specified |
Table 2: Comparative Anticancer Activity of Other Substituted Quinazolines
| Compound ID/Name | Substitution(s) | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
| Quinazoline derivative with 3-chloro-4-fluoro-aniline | 3-Chloro, 4-Fluoro (on 4-anilino ring) | Various | Potent activity reported | Not specified | Not specified |
| 2-(fluoromethyl)-3-aryl-4(3H)-quinazolinone | 2-Fluoromethyl | Various | CNS depressant activity, anticancer potential implied | Not specified | Not specified |
| 4-anilino-quinazoline with 5-substituted furan-2-yl at C-6 (Compound 13) | 6-(5-substituted furan-2-yl) | A549 (Lung) | 7.35 | Gefitinib | 21.17 |
| 4-anilino-quinazoline with 5-substituted furan-2-yl at C-6 (Compound 13) | 6-(5-substituted furan-2-yl) | H1975 (Lung) | 3.01 | Gefitinib | 9.08 |
| Diaryl-thiourea-linked quinazoline (Compound 6) | Diaryl-thiourea at C-4 | HCT-116 (Colon), MCF-7 (Breast), B16 (Melanoma) | High antiproliferative activity | Not specified | Not specified |
| Indole-amino-quinazoline | Indole-amino at C-2 and C-4 | A549 (Lung), Caco-2 (Colon), C3A (Liver), MCF-7 (Breast), HeLa (Cervical) | Varied antiproliferative activity | Not specified | Not specified |
Decoding the Mechanism: Signaling Pathways in Focus
Many quinazoline derivatives exert their anticancer effects by inhibiting key players in cellular signaling pathways that are often dysregulated in cancer. A primary target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis. The binding of quinazolines to the ATP-binding site of EGFR blocks its downstream signaling cascade.
Experimental Corner: Protocols for Anticancer Activity Assessment
The evaluation of the cytotoxic activity of novel compounds is a cornerstone of anticancer drug discovery. The MTT assay is a widely adopted colorimetric method for assessing cell viability.
MTT Cell Viability Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized quinazoline derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in the cell culture medium. The cells are treated with these various concentrations and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of viability against the compound concentration.
The general workflow for screening the cytotoxic activity of the synthesized compounds is depicted below.
Concluding Remarks
The structure-activity relationship studies of quinazoline derivatives consistently highlight the importance of the substitution pattern on their anticancer efficacy. The inclusion of a bromine atom, as demonstrated in various studies, is a promising strategy for enhancing cytotoxic potency. While a direct, comprehensive comparison of a 5-bromo-quinazoline against a full panel of other substitutions at the same position is an area ripe for further investigation, the existing data strongly supports the continued exploration of bromo-quinazolines as a valuable scaffold in the design of novel anticancer agents. The detailed protocols and pathway analyses provided herein serve as a foundational resource for researchers dedicated to advancing the frontier of cancer therapy.
Safety Operating Guide
Safe Disposal of 5-Bromo-2-chloroquinazoline: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 5-Bromo-2-chloroquinazoline, ensuring compliance with safety regulations and fostering a secure research environment. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on guidelines for handling halogenated heterocyclic compounds and data from SDSs of structurally similar chemicals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the utmost care in a controlled laboratory setting.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or impervious clothing.[1]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[1][2][3]
Engineering Controls:
-
Work in a well-ventilated laboratory, ideally within an operational chemical fume hood.[1][2][3]
-
Ensure that an eyewash station and safety shower are readily accessible.[1][3]
Step-by-Step Disposal Protocol
The disposal of this compound is classified as hazardous chemical waste management. Adherence to institutional and local regulations is mandatory.
Step 1: Waste Segregation
-
Crucially, halogenated organic waste must be collected separately from non-halogenated waste. [4] Mixing incompatible waste streams can lead to dangerous chemical reactions.
-
Solid waste (e.g., contaminated filter paper, weighing boats) should be collected separately from liquid waste.
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Place dry, solid this compound waste and contaminated materials into a designated, robust, and sealable container.
-
This container should be clearly labeled as "Hazardous Waste."
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a chemical-resistant (e.g., polyethylene) container with a secure, threaded cap.
-
The container must be compatible with the solvent used.
-
Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.
-
Step 3: Labeling of Waste Containers
-
Proper labeling is critical for safety and regulatory compliance. The label on the hazardous waste container must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
If in solution, list all constituents, including solvents, with approximate percentages.
-
The date when the first waste was added to the container.
-
The name of the principal investigator or research group.
-
Step 4: Storage of Hazardous Waste
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and incompatible chemicals.
-
Secondary containment (e.g., a larger, chemical-resistant bin) is highly recommended to contain any potential leaks.
Step 5: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash, as this is illegal and environmentally harmful.[5]
-
The final disposal must be conducted by a licensed hazardous waste disposal company arranged by your institution.[3][6][7]
Quantitative Data Summary for Waste Management
To aid in laboratory record-keeping and for the EHS office, maintain a log of the generated hazardous waste.
| Waste Stream ID | Chemical Name(s) & Composition | Physical State | Quantity (g or mL) | Date Generated |
| Example: HW-BCQ-001 | This compound | Solid | 15 g | 2025-12-26 |
| Example: HW-BCQ-SOL-001 | This compound (5%), Dichloromethane (95%) | Liquid | 250 mL | 2025-12-26 |
Visualizing the Disposal Workflow and Safety Relationships
The following diagrams illustrate the procedural flow for proper disposal and the logical hierarchy of safety precautions.
Caption: Disposal workflow for this compound.
Caption: Logical relationship of safety precautions.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guidance for Handling 5-Bromo-2-chloroquinazoline
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensure personal safety and the integrity of experimental outcomes. This document provides essential safety and logistical information for the handling of 5-Bromo-2-chloroquinazoline, a halogenated quinazoline derivative. The following guidelines are based on the safety data of structurally similar compounds and established best practices for managing hazardous chemicals.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles that provide a complete seal around the eyes. A face shield should be used in conjunction with goggles, especially when there is a risk of splashing.[8][9] | To protect against splashes and airborne particles that can cause serious eye damage.[3][4][6][7] |
| Hand Protection | Chemical-resistant, impermeable gloves such as Nitrile, Neoprene, or Butyl rubber.[10] It is recommended to use double gloving.[1] Gloves must be inspected for any tears or perforations before each use.[8] | To prevent skin contact, which can lead to irritation. The choice of glove material should be confirmed for compatibility with any solvents used.[10][11] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[8][11] | To protect the body from accidental spills and contamination. |
| Respiratory Protection | For nuisance exposures to dust, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[4][12] All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation of dust particles.[8] | To prevent respiratory tract irritation from inhalation of the powdered compound. |
Operational Plan: Step-by-Step Handling Protocol
A meticulous and systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
1. Preparation and Pre-Handling Check:
-
Familiarization: Before beginning any work, thoroughly review the safety information for structurally similar compounds.
-
Engineering Controls: Confirm that the chemical fume hood is certified and functioning correctly. Ensure that safety showers and eyewash stations are accessible and operational.[3][6]
-
PPE Availability: Verify that all necessary PPE is available, in good condition, and fits properly.[1]
-
Emergency Preparedness: Locate the nearest fire extinguisher, spill kit, and first aid supplies.
2. Handling the Compound:
-
Location: Always handle this compound within the sash of a properly functioning chemical fume hood.[8]
-
Weighing and Transferring: When weighing the solid, do so in a draft-shielded balance or within the fume hood to prevent dispersal of dust. Use appropriate tools, such as a spatula, to avoid direct contact. Keep the container tightly closed when not in use.[1][3]
-
Dissolution: If preparing a solution, slowly add the solid compound to the solvent to prevent splashing.[8]
3. Post-Handling Procedures:
-
Cleaning: Thoroughly decontaminate the work area and any equipment that has come into contact with the chemical.
-
PPE Removal: Carefully remove PPE to avoid self-contamination. Gloves should be removed last, using the proper technique to avoid touching the outer surface.[4]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3]
Disposal Plan: Waste Management Protocol
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.[1][8] Liquid waste containing this compound must be collected in a separate, labeled, and sealed waste container. Do not mix with incompatible waste streams.[8]
-
Container Management: Waste containers must be kept tightly closed except when adding waste.[1][3]
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[3] This may involve incineration or other approved methods for halogenated organic compounds.
First Aid Measures
In the event of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. If skin irritation occurs, seek medical attention.[3][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3][8]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[3]
Workflow for Safe Handling and Disposal
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. aaronchem.com [aaronchem.com]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 10. hsa.ie [hsa.ie]
- 11. research.arizona.edu [research.arizona.edu]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
